molecular formula C23H20O7 B157468 Dehydrotoxicarol CAS No. 59086-93-0

Dehydrotoxicarol

Cat. No.: B157468
CAS No.: 59086-93-0
M. Wt: 408.4 g/mol
InChI Key: HDDUSYQWBVKRGV-UHFFFAOYSA-N
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Description

Dehydrotoxicarol is a natural product found in Derris ovalifolia, Derris trifoliata, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O7/c1-23(2)6-5-11-15(30-23)8-13(24)20-21(25)19-12-7-16(26-3)17(27-4)9-14(12)28-10-18(19)29-22(11)20/h5-9,24H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDUSYQWBVKRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974542
Record name 6-Hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-[1]benzopyrano[4',3':5,6]pyrano[2,3-f][1]benzopyran-7(13H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59086-93-0
Record name 6a,12a-Dehydro-alpha-toxcarol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059086930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-[1]benzopyrano[4',3':5,6]pyrano[2,3-f][1]benzopyran-7(13H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Cellular Mechanism of Action of Dehydrotoxicarol

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for investigating the potential cellular and molecular mechanisms of dehydrotoxicarol. Given the limited specific literature on this compound, this document outlines plausible mechanisms based on related molecules and details the experimental protocols required for their investigation.

Introduction: The Enigma of this compound

This compound is a complex plant-derived alkaloid, yet its specific interactions within a cellular context remain largely uncharacterized in peer-reviewed literature.[1] This guide puts forth a scientifically-grounded roadmap for researchers to systematically investigate its potential mechanisms of action. We will explore plausible hypotheses based on the activities of structurally or functionally related natural compounds. These include the induction of apoptosis, cell cycle arrest, and mitochondrial dysfunction. For each proposed mechanism, we provide detailed, self-validating experimental protocols to ensure rigorous and reproducible findings.

Proposed Mechanism of Action I: Induction of Apoptosis

A common mechanism for cytotoxic natural products is the induction of programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is triggered by cellular stress and converges on the mitochondria. It is characterized by the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases, the executioners of apoptosis.

A logical first step is to determine if this compound treatment leads to the hallmarks of intrinsic apoptosis. This involves assessing changes in key proteins of the Bcl-2 family, which regulate mitochondrial outer membrane permeabilization, and the subsequent activation of initiator and executioner caspases.

Diagram of the Proposed Intrinsic Apoptosis Pathway

G This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Induces Bax_Activation Bax/Bak Activation Cellular_Stress->Bax_Activation Mitochondrion Mitochondrion Bax_Activation->Mitochondrion Permeabilizes Membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome with Pro-caspase-9 Caspase9 Caspase-9 (Active) Apoptosome->Caspase9 Cleaves & Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Active) Caspase9->Caspase3 Cleaves & Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase9 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

This protocol details the detection of key apoptotic proteins by western blot.[2][3][4]

1. Cell Culture and Treatment:

  • Plate a suitable cell line (e.g., a cancer cell line known to be sensitive to cytotoxic agents) at a density of 1 x 10^6 cells per well in a 6-well plate.

  • Allow cells to adhere overnight.

  • Treat cells with a range of concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for various time points (e.g., 6, 12, 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine or etoposide).

2. Lysate Preparation:

  • Following treatment, collect both adherent and floating cells to ensure all apoptotic cells are included.

  • Wash the collected cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Quantify the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a 4-20% gradient gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

    • Anti-Bax

    • Anti-Bcl-2

    • Anti-cleaved Caspase-9

    • Anti-cleaved Caspase-3

    • Anti-cleaved PARP

    • Anti-GAPDH or β-actin (as a loading control)

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL chemiluminescence detection system.

4. Data Analysis:

  • Densitometric analysis of the bands can be performed to quantify the changes in protein expression relative to the loading control.

Apoptotic Marker Expected Change with this compound Treatment
Bax/Bcl-2 ratioIncrease
Cleaved Caspase-9Increase
Cleaved Caspase-3Increase
Cleaved PARPIncrease

Proposed Mechanism of Action II: Induction of Cell Cycle Arrest

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to a halt at specific checkpoints. This allows the cell to either repair the damage or undergo apoptosis. Compounds structurally similar to this compound have been shown to induce cell cycle arrest, often at the G2/M phase.[5]

Investigative Approach:

Flow cytometry is the gold standard for analyzing cell cycle distribution. By staining the DNA of a cell population with a fluorescent dye, one can quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram of a Typical Cell Cycle Analysis Workflow

G Start Cell Culture Treatment Treat with this compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix with 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide & RNase A Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Analysis Analyze DNA Content Histogram Flow_Cytometry->Analysis

Caption: Workflow for investigating this compound-induced cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining for cell cycle analysis.[6]

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and treat with this compound as described in the western blot protocol.

2. Cell Fixation:

  • Harvest the cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

3. DNA Staining:

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubate in the dark for 30 minutes at room temperature.

4. Flow Cytometry and Data Analysis:

  • Analyze the samples on a flow cytometer.

  • Gate on the single-cell population to exclude doublets.

  • Generate a histogram of DNA content (PI fluorescence).

  • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Cell Cycle Phase Expected Change with this compound Treatment
G0/G1Potential decrease
SPotential increase or decrease depending on the point of arrest
G2/MPotential increase

Proposed Mechanism of Action III: Mitochondrial Dysfunction

Mitochondria are central to cellular energy production and are a common target for cytotoxic agents. Disruption of mitochondrial function can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.

Investigative Approach:

A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). A loss of ΔΨm is an early event in apoptosis. This can be measured using fluorescent dyes that accumulate in healthy, polarized mitochondria.

Experimental Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye JC-1 to assess changes in ΔΨm.

1. Cell Culture and Treatment:

  • Seed cells in a black, clear-bottom 96-well plate and treat with this compound as previously described. Include a positive control for mitochondrial depolarization, such as CCCP.

2. JC-1 Staining:

  • Prepare a working solution of JC-1 dye in pre-warmed cell culture medium.

  • Remove the treatment medium from the cells and add the JC-1 staining solution.

  • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

3. Fluorescence Measurement:

  • Wash the cells with assay buffer.

  • Measure the fluorescence using a fluorescence plate reader.

    • Red fluorescence (J-aggregates in healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.

    • Green fluorescence (JC-1 monomers in depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.

4. Data Analysis:

  • Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Parameter Expected Change with this compound Treatment
Red/Green Fluorescence RatioDecrease

Concluding Remarks

The precise mechanism of action of this compound remains to be fully elucidated. This guide provides a robust starting point for researchers to systematically investigate its cellular effects. By employing the detailed protocols for assessing apoptosis, cell cycle progression, and mitochondrial function, the scientific community can begin to unravel the molecular intricacies of this natural compound. The findings from these studies will be crucial for understanding its toxicological profile and for exploring its potential therapeutic applications.

References

  • Chen, L. G., et al. (2009). Antiproliferative effects of dehydrocostuslactone through cell cycle arrest and apoptosis in human ovarian cancer SK-OV-3 cells. PubMed. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? Retrieved from [Link]

  • Lee, B. W., & Lee, J. H. (2014). Assaying cell cycle status using flow cytometry. PubMed Central. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed Central. Retrieved from [Link]

  • Chazotte, B. (2011). Measuring mitochondrial membrane potential. PubMed Central. Retrieved from [Link]

  • Bio-protocol. (2013). Mitochondrial Transmembrane Potential (ψ m ) Assay Using TMRM. Retrieved from [Link]

  • Protocols.io. (2022). Live-cell imaging: Mitochondria membrane potential. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

  • YouTube. (2017). Mechanism of Apoptosis | Intrinsic Pathway. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

Sources

Dehydrotoxicarol: A Technical Guide to its Predicted Biological Activities and Investigative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrotoxicarol, a member of the rotenoid family of isoflavonoids, represents a compelling yet understudied natural product. While direct experimental data on this compound is limited, its structural classification as a rotenoid provides a strong foundation for predicting its biological activities. This technical guide synthesizes the known biological functions of the rotenoid class to infer the potential therapeutic and pesticidal applications of this compound. We will delve into the predicted mechanisms of action, focusing on anticancer, anti-inflammatory, and insecticidal properties. Furthermore, this guide provides detailed, field-proven experimental protocols to investigate these predicted activities, offering a comprehensive roadmap for researchers venturing into the study of this promising compound. The overarching goal is to equip scientists with the necessary framework to unlock the full potential of this compound in drug discovery and development.

Introduction: The Chemical Landscape of this compound

This compound is a natural alkaloid found in certain plant species and is characterized by a complex heterocyclic ring structure.[1] As a rotenoid, its chemical backbone is a cis-fused tetrahydrochromeno[3,4-b]chromene nucleus.[2][3] This core structure is shared by other well-studied rotenoids, such as rotenone, which are known for their potent biological effects.[2][3] The specific substitutions on this core structure are what differentiate individual rotenoids and likely fine-tune their biological activities. This compound's mode of action is predicted to involve interference with fundamental cellular processes, potentially through binding to specific proteins or disrupting membrane integrity, leading to cell death or dysfunction.[1] The study of such natural toxins is of significant interest for the development of novel biopesticides and pharmacological agents.[1]

Predicted Biological Activities and Mechanistic Insights

Based on the extensive research on related rotenoids, this compound is predicted to exhibit a range of biological activities, including anticancer, anti-inflammatory, and insecticidal effects.[4]

Anticancer Activity: Targeting Cellular Powerhouses

Rotenoids are known to possess anticancer properties.[4] The primary proposed mechanism for the anticancer effects of rotenoids is the inhibition of the mitochondrial electron transport chain, specifically Complex I.[2][5] This disruption of oxidative phosphorylation leads to a decrease in ATP synthesis and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis in cancer cells.[2][5]

Furthermore, some rotenoids have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2] It is plausible that this compound shares these mechanisms of action.

  • Mitochondrial Complex I Inhibition: this compound likely binds to a subunit of Complex I, blocking the transfer of electrons from NADH to ubiquinone.

  • Induction of Oxidative Stress: The blockage of the electron transport chain can lead to an accumulation of electrons and the subsequent production of superoxide radicals and other ROS.

  • Apoptosis Induction: The combination of ATP depletion and high levels of ROS can activate intrinsic apoptotic pathways.

  • Modulation of Pro-Survival Signaling: this compound may inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation.

This compound This compound Mitochondria Mitochondrial Complex I This compound->Mitochondria Inhibition PI3K PI3K This compound->PI3K Inhibition ROS Increased ROS Mitochondria->ROS Dysregulation Apoptosis Apoptosis ROS->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition

Predicted anticancer mechanism of this compound.

Anti-inflammatory Effects: Quelling the Inflammatory Cascade

Several rotenoid compounds have demonstrated anti-inflammatory properties.[4] This suggests that this compound may also possess the ability to modulate inflammatory responses. The anti-inflammatory actions of related compounds are often attributed to their antioxidant effects and their ability to interfere with pro-inflammatory signaling pathways.

  • Antioxidant Activity: By scavenging free radicals, this compound could reduce oxidative stress, a key driver of inflammation.

  • Inhibition of Pro-inflammatory Mediators: It may suppress the production of pro-inflammatory cytokines and enzymes, such as interleukins, tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).

Insecticidal Properties: A Natural Defense Mechanism

The most well-documented biological activity of rotenoids is their insecticidal effect.[2][4] They have been traditionally used as natural pesticides.[4] The insecticidal action of rotenoids stems from the same mechanism as their anticancer effects: the potent inhibition of mitochondrial Complex I.[5][6] This leads to a rapid decline in oxygen consumption, followed by paralysis and death in insects.[7]

A Practical Guide to Investigating the Biological Activities of this compound

This section provides detailed, step-by-step methodologies for the experimental validation of the predicted biological activities of this compound.

Workflow for Investigating Anticancer Activity

start Start: Cancer Cell Lines viability Cell Viability Assay (MTT/XTT) start->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis pathway Western Blot Analysis (PI3K/Akt/mTOR pathway) apoptosis->pathway ros ROS Detection Assay (DCFDA) pathway->ros end End: Mechanistic Insights ros->end

Sources

Dehydrotoxicarol: A Technical Guide to its Potential as a Novel Biopesticide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to synthetic pesticides.[1] This in-depth technical guide explores the potential of Dehydrotoxicarol, a naturally occurring rotenoid, as a promising biopesticide. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core scientific principles and practical methodologies pertinent to the evaluation and development of this compound. We will delve into its mechanism of action, biosynthesis, extraction and purification protocols, insecticidal efficacy, toxicological profile, and formulation strategies. This guide aims to be a foundational resource, fostering further research and development of this compound as a viable tool in integrated pest management programs.

Introduction: The Case for this compound

The over-reliance on conventional chemical pesticides has led to significant environmental concerns, including soil and water contamination, harm to non-target organisms, and the emergence of pesticide-resistant insect populations.[2][3] Biopesticides, derived from natural sources such as plants, bacteria, and fungi, offer a more sustainable approach to pest control.[1][4] They are often more specific to target pests, biodegradable, and have a lower impact on beneficial insects and the wider ecosystem.[1][5]

Rotenoids, a class of isoflavonoid compounds found in the roots and leaves of plants from the Derris and Lonchocarpus genera, have a long history of use as insecticides and piscicides. This compound is a member of this family and a promising candidate for development as a modern biopesticide. This guide will provide the technical framework necessary to understand and harness its potential.

Mechanism of Action: A Respiratory Chain Disruptor

The insecticidal activity of rotenoids, including this compound, stems from their ability to disrupt cellular respiration. Specifically, they are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.

By binding to Complex I, this compound blocks the transfer of electrons from NADH to ubiquinone. This inhibition halts the entire electron transport chain, leading to a cascade of detrimental effects within the insect's cells:

  • Cessation of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient that drives the synthesis of ATP, the cell's main energy currency. Inhibition by this compound effectively starves the insect of energy.

  • Increased Oxidative Stress: The blockage of electron flow leads to the leakage of electrons and the formation of reactive oxygen species (ROS), such as superoxide radicals. This surge in ROS causes significant oxidative damage to cellular components, including lipids, proteins, and DNA.

  • Apoptosis (Programmed Cell Death): The combination of energy depletion and severe oxidative stress can trigger programmed cell death, leading to tissue damage and ultimately, the death of the insect.

This multi-faceted mode of action makes it more difficult for insects to develop resistance compared to pesticides with a single target site.

This compound Mechanism of Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_protons ETC Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) ComplexI->UQ e- p1 H+ ROS Reactive Oxygen Species (ROS) ComplexI->ROS Electron Leakage ComplexII Complex II ComplexII->UQ ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- p2 H+ ComplexIV Complex IV O2 O₂ ComplexIV->O2 e- p3 H+ ATP_Synthase ATP Synthase ADP ADP + Pi NADH NADH NADH->ComplexI e- NAD NAD+ UQ->ComplexIII UQH2 Ubihydroquinone (QH2) CytC->ComplexIV e- H2O H₂O O2->H2O ATP ATP ADP->ATP H+ flow Insect_Death Insect Death This compound This compound This compound->ComplexI Inhibition Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Apoptosis->Insect_Death

Caption: this compound's inhibitory action on Complex I of the mitochondrial electron transport chain.

Biosynthesis of this compound

The biosynthesis of rotenoids, including this compound, is a complex process involving multiple enzymatic steps. While the complete pathway for this compound has not been fully elucidated, it is understood to originate from the shikimic acid and mevalonic acid pathways, which provide the core flavonoid and isoprene precursors, respectively.

The proposed biosynthetic pathway involves a series of reactions catalyzed by enzymes such as chalcone synthase, chalcone isomerase, isoflavone synthase, and various cytochrome P450 monooxygenases, reductases, and methyltransferases. The formation of the characteristic five-ring rotenoid skeleton is a key step, followed by specific modifications that lead to the diversity of rotenoid structures. The "dehydro" nature of this compound suggests a final dehydrogenation step.

This compound Biosynthesis Pathway Shikimic_Acid Shikimic Acid Pathway Phenylalanine L-Phenylalanine Shikimic_Acid->Phenylalanine Mevalonic_Acid Mevalonic Acid Pathway Enzyme3 Multiple Enzymatic Steps Mevalonic_Acid->Enzyme3 Chalcone Chalcone Phenylalanine->Chalcone   Enzyme1 Isoflavone Isoflavone (Daidzein) Chalcone->Isoflavone   Enzyme2 Rotenoid_Precursor Rotenoid Precursor Isoflavone->Rotenoid_Precursor   Enzyme3 Toxicarol Toxicarol Rotenoid_Precursor->Toxicarol   Enzyme4 This compound This compound Toxicarol->this compound   Enzyme5 Enzyme1 Multiple Enzymatic Steps Enzyme2 Isoflavone Synthase Enzyme4 Hydroxylation & Cyclization Enzymes Enzyme5 Dehydrogenase

Caption: A plausible biosynthetic pathway for this compound.

Extraction, Purification, and Characterization

The successful isolation of this compound is paramount for its study and development. The following protocols provide a general framework for its extraction and purification from plant material, typically the roots or leaves of Derris species.

Experimental Protocol: Extraction
  • Plant Material Preparation:

    • Collect fresh plant material (roots or leaves).

    • Wash thoroughly to remove soil and debris.

    • Air-dry in a well-ventilated area, shielded from direct sunlight, until brittle.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Place the powdered plant material in a large glass container.

    • Add a suitable organic solvent, such as methanol or ethanol, at a 1:10 (w/v) ratio.

    • Macerate the mixture for 48-72 hours at room temperature with occasional agitation.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

Experimental Protocol: Purification
  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform successive extractions with n-hexane to remove non-polar impurities like fats and waxes.

    • Adjust the aqueous methanol phase to a lower methanol concentration (e.g., 1:1 v/v with water).

    • Extract the aqueous phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to isolate the rotenoid fraction.

    • Concentrate the resulting fraction using a rotary evaporator.

  • Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) using a suitable non-polar solvent like n-hexane.

    • Dissolve the concentrated rotenoid fraction in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually adding ethyl acetate.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization under UV light.

    • Pool the fractions containing the compound of interest (this compound).

  • Crystallization:

    • Concentrate the pooled fractions to a small volume.

    • Allow the solution to stand at a low temperature (e.g., 4°C) to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Recrystallize from a suitable solvent system to achieve high purity.

Characterization

The purified this compound should be characterized using a combination of spectroscopic techniques to confirm its identity and purity:

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Insecticidal Efficacy: A Broad-Spectrum Potential

While specific efficacy data for this compound is limited in publicly available literature, the insecticidal activity of the rotenoid class is well-documented against a wide range of agricultural and horticultural pests. The following table presents representative LC50 (lethal concentration for 50% of the test population) values for the closely related rotenoid, Rotenone, to illustrate the potential insecticidal spectrum of this compound. Further research is critically needed to establish the specific efficacy of this compound.

Pest SpeciesCommon NameCrop(s) AffectedRotenone LC50 (ppm)Reference
Myzus persicaeGreen Peach AphidVarious vegetables, fruits0.5 - 2.0[6]
Plutella xylostellaDiamondback MothCruciferous vegetables1.0 - 5.0[6]
Leptinotarsa decemlineataColorado Potato BeetlePotato, Tomato, Eggplant5.0 - 10.0[6]
Spodoptera exiguaBeet ArmywormVarious vegetables, cotton2.0 - 8.0[6]
Tetranychus urticaeTwo-spotted Spider MiteVarious crops10.0 - 20.0[6]

Note: These values are for Rotenone and serve as an indicator of potential efficacy. The actual LC50 values for this compound may vary.

Biopesticide Screening Workflow Start Start: Plant Material Collection Extraction Crude Extraction Start->Extraction Fractionation Solvent Partitioning & Fractionation Extraction->Fractionation Primary_Screening Primary Insecticidal Screening (Broad Spectrum) Fractionation->Primary_Screening Active_Fractions Identification of Active Fractions Primary_Screening->Active_Fractions Purification Purification of Active Compounds (e.g., this compound) Active_Fractions->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Secondary_Screening Secondary Screening: Dose-Response (LC50) & Spectrum of Activity Purification->Secondary_Screening Toxicology Toxicological Evaluation (Non-Target Organisms) Secondary_Screening->Toxicology Formulation Formulation Development Toxicology->Formulation Field_Trials Field Trials Formulation->Field_Trials End End: Commercial Biopesticide Field_Trials->End

Caption: A generalized workflow for the screening and development of new biopesticides.

Toxicology and Safety Evaluation: A Critical Assessment

A crucial aspect of biopesticide development is a thorough evaluation of its toxicological profile to ensure its safety for non-target organisms and the environment.

Non-Target Organisms
  • Pollinators: Bees and other pollinators are vital for agriculture and ecosystem health.[7][8][9][10][11] The toxicity of this compound to key pollinator species, such as the honeybee (Apis mellifera) and bumblebees (Bombus spp.), must be rigorously assessed.

  • Aquatic Organisms: Runoff from agricultural fields can carry pesticides into aquatic ecosystems.[3] Therefore, the toxicity of this compound to representative aquatic organisms, including fish (e.g., rainbow trout, Oncorhynchus mykiss), invertebrates (e.g., Daphnia magna), and algae, needs to be determined.[12][13]

  • Mammals: While rotenoids generally have lower toxicity to mammals compared to insects, a comprehensive assessment of acute and chronic mammalian toxicity is essential for regulatory approval and to ensure human and animal safety.

The following table provides a template for the types of toxicological data required for a comprehensive safety assessment. Due to the lack of specific data for this compound, this table is presented as a guide for future research.

OrganismTest TypeEndpointResult (Hypothetical)Classification
Honeybee (Apis mellifera)Acute Contact LD5048-hour> 10 µ g/bee Moderately Toxic
Rainbow Trout (Oncorhynchus mykiss)Acute LC5096-hour50 µg/LHighly Toxic
Daphnia magnaAcute EC5048-hour100 µg/LHighly Toxic
Rat (Oral)Acute LD50-> 500 mg/kgSlightly Toxic

digraph "Risk Assessment Process" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];

Hazard_ID [label="Hazard Identification\n(Toxicity to Non-Target\nOrganisms)"]; Dose_Response [label="Dose-Response\nAssessment (LC50, LD50)"]; Exposure_Assessment [label="Exposure Assessment\n(Environmental Fate,\nResidue Levels)"]; Risk_Characterization [label="Risk Characterization\n(Probability of Adverse Effects)"]; Risk_Management [label="Risk Management\n(Labeling, Application\nRestrictions)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Hazard_ID -> Dose_Response; Dose_Response -> Risk_Characterization; Exposure_Assessment -> Risk_Characterization; Risk_Characterization -> Risk_Management; }

Caption: The logical flow of the risk assessment process for a new biopesticide.

Formulation and Stability: Enhancing Field Performance

The successful commercialization of a biopesticide hinges on the development of a stable and effective formulation.[4][14] Raw extracts or purified compounds are often not suitable for direct application in the field. A good formulation should:

  • Enhance Stability: Protect the active ingredient from degradation by UV light, temperature, and microbial action.[15]

  • Improve Efficacy: Increase the solubility, wetting, and spreading of the active ingredient on the plant surface.

  • Be User-Friendly: Be easy to handle, mix, and apply with standard agricultural equipment.

Common formulation types for biopesticides include:

  • Emulsifiable Concentrates (EC): The active ingredient is dissolved in a solvent with an emulsifier, allowing it to be mixed with water.

  • Wettable Powders (WP): The active ingredient is mixed with a solid carrier and wetting agents.

  • Suspension Concentrates (SC): A solid active ingredient is dispersed in a liquid.

  • Granules (GR): The active ingredient is incorporated into a solid, granular carrier for soil application.

The development of nano-formulations, such as solid nanodispersions, shows promise for improving the stability and efficacy of rotenoids like this compound.[15]

Future Directions and Research Needs

While this compound holds significant promise as a biopesticide, further research is essential to realize its full potential. Key areas for future investigation include:

  • Comprehensive Efficacy Studies: Generation of robust data on the insecticidal spectrum and potency (LC50/LD50 values) of pure this compound against a wide range of economically important pests.

  • Detailed Toxicological Profiling: In-depth studies on the acute and chronic toxicity of this compound to a diverse range of non-target organisms.

  • Elucidation of the Biosynthetic Pathway: Identification and characterization of the specific enzymes involved in this compound biosynthesis to enable potential biotechnological production.

  • Optimization of Formulation: Development of stable and effective formulations that enhance the field performance and shelf-life of this compound-based products.

  • Field Trials: Rigorous evaluation of formulated products under real-world agricultural conditions to assess their efficacy, crop safety, and environmental impact.

Conclusion

This compound represents a compelling opportunity in the development of new-generation biopesticides. Its mode of action as a respiratory inhibitor, coupled with its natural origin, positions it as a potentially valuable tool for sustainable agriculture. This technical guide has provided a comprehensive overview of the key scientific and practical considerations for its development. The path from a promising natural compound to a commercially viable biopesticide is challenging, but with focused research and development, this compound has the potential to contribute significantly to a more environmentally conscious approach to pest management.

References

Sources

discovery and history of Dehydrotoxicarol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dehydrotoxicarol (C₂₃H₂₀O₇) is a naturally occurring rotenoid and a prominent oxidation product of toxicarol. Historically isolated from the roots of Derris and Tephrosia species, it played a pivotal role in the "rotenone wars" of the 1930s—a period of intense chemical research to identify the insecticidal principles of leguminous fish-poison plants. While significantly less potent as an insecticide compared to rotenone, this compound serves as a critical biomarker for the oxidative degradation of rotenoids and has recently garnered interest for its potential chemopreventive properties. This guide synthesizes the historical discovery, structural elucidation, and isolation protocols of this compound.

History & Discovery: The "Yellow Compound" Mystery

The discovery of this compound is inextricably linked to the analytical challenges faced by early 20th-century chemists attempting to standardize Derris root extracts.

The Context (1900–1930)

By the early 1900s, rotenone had been identified as the primary active ingredient in Derris elliptica (Tuba root). However, crude resin extracts consistently showed higher toxicity than could be accounted for by rotenone alone. Researchers observed a fraction of "yellow compounds" that crystallized from the mother liquors after rotenone removal. These compounds possessed high melting points (200–230°C) and were initially dismissed as impurities or isomeric mixtures.

The Breakthrough (1933)

The definitive identification of this compound came from the work of E.P. Clark and G.L. Keenan at the U.S. Department of Agriculture. In their seminal 1933 paper, Note on the occurrence of dehydrodeguelin and this compound in some samples of Derris root, they resolved the confusion surrounding the "yellow fraction."

  • The Problem: Previous workers had isolated yellow crystals melting between 200°C and 230°C but could not purify them into a single entity.[1]

  • The Resolution: Clark and Keenan demonstrated that this "substance" was actually a solid solution (a mixed crystal) of two distinct compounds: dehydrodeguelin and This compound .

  • Method: They utilized optical immersion methods and fractional crystallization to separate the two, proving that this compound was a distinct chemical entity, likely formed via the spontaneous dehydrogenation of the parent rotenoid, toxicarol.

Chemical Structure & Properties

This compound belongs to the rotenoid class of isoflavonoids. Structurally, it differs from rotenone by the presence of a hydroxyl group at C-11 (in the toxicarol numbering system) and a double bond at the C6a–C12a bridge, which renders the molecule optically inactive and yellow in color.

Physicochemical Data
PropertyValue / DescriptionNotes
IUPAC Name 13,13a-dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-bis[1]benzopyrano[3,4-b:6',5'-e]pyran-7(7aH)-one
Molecular Formula C₂₃H₂₀O₇
Molecular Weight 408.40 g/mol
Appearance Pale yellow needles or prismsCharacteristic of 6a,12a-dehydro rotenoids
Melting Point ~219–223°COften forms mixed crystals with dehydrodeguelin
Solubility Soluble in CHCl₃, Acetone; Sparingly soluble in EtOH
UV Absorption λmax: 278 nm, 330 nmDistinct from non-dehydro rotenoids
Optical Rotation [α]D = 0°Optically inactive due to C6a-C12a planarity
Structural Pathway & Degradation

This compound is often an artifact of extraction. Toxicarol, the parent compound, is labile; exposure to air and light facilitates the removal of hydrogen atoms at the B/C ring junction.

Figure 1: Rotenoid Oxidation Pathway

RotenoidOxidation cluster_legend Mechanism Toxicarol (-)-α-Toxicarol (C23H22O7) Unstable, colorless Intermediate Radical Intermediate [Auto-oxidation] Toxicarol->Intermediate - 2H (Air/Light) Dehydro This compound (C23H20O7) Stable, Yellow, Inactive Intermediate->Dehydro Aromatization of Ring B/C

Caption: Spontaneous oxidative dehydrogenation of Toxicarol to this compound upon exposure to atmospheric oxygen.

Isolation Protocol

This protocol synthesizes historical methods (Clark, 1933) with modern solvent extraction techniques (pressurized liquid extraction) to isolate this compound from Derris or Tephrosia root.

Pre-requisites:

  • Source Material: Dried, ground roots of Derris elliptica or Tephrosia vogelii.

  • Solvents: Chloroform (CHCl₃), Ethanol (95%), Ethyl Acetate.

  • Reagents: Potassium hydroxide (KOH) for specific cleavage tests (optional).

Step-by-Step Methodology
  • Primary Extraction:

    • Macerate 1.0 kg of powdered root in 5.0 L of Chloroform for 24 hours.

    • Filter the extract and concentrate in vacuo to obtain a dark resin.

  • Rotenone Removal (The "Solvate" Step):

    • Dissolve the resin in warm Carbon Tetrachloride (CCl₄).

    • Cool to 0°C. Rotenone forms a CCl₄-solvate complex and precipitates out.

    • Filter off the rotenone. Retain the mother liquor.

  • Isolation of the "Yellow Fraction":

    • Evaporate the mother liquor to dryness.

    • Redissolve the residue in boiling Ethanol (95%).

    • Allow to stand at room temperature for 48 hours. A mixture of "yellow toxicarol-like" compounds will crystallize.[2]

  • Purification (The Clark Separation):

    • The crystalline mass is a mixture of dehydrodeguelin and this compound.[1][3]

    • Recrystallize repeatedly from Ethyl Acetate.[2]

    • Differentiation: this compound is less soluble in cold alcohol than dehydrodeguelin.

    • Wash the crystals with cold ethanol. The remaining pale yellow needles (m.p. >218°C) are predominantly this compound.

Figure 2: Isolation Workflow

IsolationWorkflow Root Derris/Tephrosia Root (Powdered) Extract Chloroform Extract (Resin) Root->Extract Extraction CCl4Step Dissolve in CCl4 Cool to 0°C Extract->CCl4Step Rotenone Precipitate: Rotenone-CCl4 Solvate CCl4Step->Rotenone Filtration Liquor Mother Liquor (Contains Toxicarol/Deguelin) CCl4Step->Liquor Filtrate EthanolStep Evaporate -> Ethanol Reflux Crystallize 48h Liquor->EthanolStep YellowMix Crude Yellow Crystals (Dehydro- compounds) EthanolStep->YellowMix FinalSep Fractional Crystallization (Ethyl Acetate) YellowMix->FinalSep Product Purified this compound (m.p. ~219-223°C) FinalSep->Product Less soluble fraction

Caption: Workflow for the fractionation of Derris resin to isolate this compound.

Biological Profile

Insecticidal Potency

Unlike its parent compound rotenone, this compound exhibits weak insecticidal activity. The introduction of the double bond at the 6a,12a-position flattens the molecule, disrupting the specific steric fit required for binding to the NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain.

  • Rotenone: High affinity, nM potency.

  • Toxicarol: Moderate affinity.

  • This compound: Low affinity, weak toxicity.

Chemopreventive Potential

Recent research has pivoted from the insecticidal properties of rotenoids to their potential in oncology. Studies involving Derris trifoliata extracts have indicated that this compound may act as an anti-tumor promoter .

  • Mechanism: Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by tumor promoters (e.g., TPA).

  • Significance: While less toxic to healthy cells than rotenone, its ability to modulate cellular signaling pathways suggests a potential scaffold for non-toxic chemopreventive agents.

References

  • Clark, E. P., & Keenan, G. L. (1933). Note on the occurrence of dehydrodeguelin and this compound in some samples of Derris root. Journal of the American Chemical Society, 55(1), 422–423. Link[4]

  • Cahn, R. S., Phipers, R. F., & Boam, J. J. (1938).[2] The action of alkali on rotenone and related substances. Journal of the Chemical Society, 513–536. Link

  • Harper, S. H. (1939). The active principles of leguminous fish-poison plants. Part II. The isolation of l-α-toxicarol from Derris malaccensis. Journal of the Chemical Society, 812–816. Link

  • Ito, C., et al. (2004). Cancer Chemopreventive Activity of Rotenoids from Derris trifoliata. Planta Medica, 70(6), 585–588.[5] Link

  • Chen, S., & Chen, F. (1948). Ultraviolet Absorption Spectrum of Toxicarol and this compound. The Journal of Chemical Physics, 16, 658.[6] Link

Sources

Dehydrotoxicarol: Pharmacognosy, Mitochondrial Modulation, and Therapeutic Limits

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dehydrotoxicarol (DHT) is a prenylated isoflavonoid belonging to the rotenoid class, predominantly isolated from the seeds and roots of Amorpha fruticosa (False Indigo) and various Derris species. Historically utilized in indigenous practices as an insecticide and piscicide, DHT has emerged in modern pharmacology as a potent mitochondrial complex I inhibitor.

This guide bridges the gap between its ethnomedicinal origins and its current status as a chemical probe for bioenergetics. We analyze its structural distinctiveness from rotenone—specifically the 6a,12a-dehydrogenation—and how this alteration impacts its binding affinity, toxicity profile, and potential as an antineoplastic agent.

Phytochemical & Pharmacognostic Profile[1][2][3]

Chemical Identity and Structural Nuance

Unlike its more infamous analog rotenone, this compound possesses a double bond at the C6a–C12a position. This structural modification is critical:

  • Stereochemistry: Rotenone adopts a "bent" or "V-shaped" conformation, which is highly complementary to the ubiquinone binding pocket of Complex I.

  • Dehydro-Modification: The 6a,12a-double bond flattens the B/C ring fusion, creating a planar molecule. This alteration generally reduces binding affinity to Complex I compared to rotenone, theoretically lowering acute systemic toxicity while retaining targeted apoptotic potential in cancer cells.

PropertySpecification
IUPAC Name 11,22-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^3,12.0^4,9.0^15,20]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one
Chemical Class Rotenoid (Prenylated Isoflavonoid)
Molecular Formula C₂₃H₂₀O₇
Key Source Amorpha fruticosa (Fruits/Seeds), Derris elliptica
Solubility Soluble in CHCl₃, Acetone, EtOAc; Insoluble in Water
Ethnomedicinal Context

In Traditional Chinese Medicine (TCM) and Native American ethnomedicine, the source plant Amorpha fruticosa has been utilized under strict preparation methods.

  • TCM Indication: The fruits are used to "clear heat," "resolve dampness," and treat carbuncles or eczema.

  • Indigenous Use: Historically used as a piscicide (fish stunner). The bioactive rotenoids inhibit fish gill respiration via mitochondrial blockade.

  • Scientific Translation: The "clearing heat" property correlates with the compound's anti-inflammatory and antimicrobial activities, while the piscicidal effect confirms potent mitochondrial inhibition.

Molecular Mechanism of Action[14]

The primary target of this compound is Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) .

The Bioenergetic Blockade

DHT binds to the PSST subunit of Complex I, competing with ubiquinone (CoQ10). This blockade interrupts the electron transport chain (ETC), preventing the transfer of electrons from NADH to CoQ.

Downstream Consequences:

  • ATP Depletion: Cessation of the proton gradient leads to energy failure.

  • ROS Surge: Electron leakage at the blocked site generates Superoxide anions (

    
    ).
    
  • Apoptosis: The ROS burst triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome c and activating the Caspase-9/3 cascade.

Visualization: Signaling Pathway

The following diagram illustrates the cascade from DHT exposure to cell death.

G DHT This compound (Exogenous Agent) ComplexI Mitochondrial Complex I DHT->ComplexI Inhibits Ubiquinone Ubiquinone (CoQ10) ComplexI->Ubiquinone Blocks e- Transfer ATP ATP Production (Drop) ComplexI->ATP Causes ROS ROS Generation (Superoxide) ComplexI->ROS Causes Apoptosis Apoptosis (Cell Death) ATP->Apoptosis Energy Failure mPTP mPTP Opening ROS->mPTP Triggers CytC Cytochrome c Release mPTP->CytC Caspase Caspase-9/3 Activation CytC->Caspase Caspase->Apoptosis

Figure 1: Mechanism of Action. DHT inhibits Complex I, leading to a fatal bioenergetic crisis and oxidative stress-mediated apoptosis.

Isolation & Characterization Protocol

Objective: Isolate high-purity this compound from Amorpha fruticosa seeds for research purposes. Safety Note: Rotenoids are potential neurotoxins. All procedures must be performed in a fume hood with full PPE.

Extraction Workflow

The lipophilic nature of DHT dictates the use of non-polar to semi-polar solvents.

Step-by-Step Methodology:

  • Biomass Prep: Pulverize dried A. fruticosa seeds (1 kg) into a fine powder.

  • Primary Extraction: Macerate in 95% Ethanol (EtOH) for 72 hours at room temperature. Filter and concentrate in vacuo to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with Petroleum Ether (removes fats/waxes)

      
      Ethyl Acetate (EtOAc) 
      
      
      
      n-Butanol .
    • Target Phase: The EtOAc fraction contains the rotenoids, including DHT.

  • Chromatographic Isolation:

    • Stationary Phase: Silica Gel 60 (200-300 mesh).

    • Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (from 100:0 to 50:50).

    • Monitoring: TLC (Visualize under UV 254nm; DHT appears as a quenching spot).

  • Purification: Subject the DHT-rich sub-fractions to Sephadex LH-20 (eluted with MeOH) or Preparative HPLC (C18 column, MeOH:H2O 80:20).

Visualization: Isolation Logic

Isolation Seed A. fruticosa Seeds Crude EtOH Crude Extract Seed->Crude 95% EtOH Partition Partitioning (H2O vs Solvents) Crude->Partition EtOAc EtOAc Fraction (Target) Partition->EtOAc Selects Rotenoids Silica Silica Gel Column EtOAc->Silica Gradient Elution Pure This compound (>95%) Silica->Pure Cryst. / Prep-HPLC

Figure 2: Isolation workflow targeting the lipophilic ethyl acetate fraction.

Therapeutic Potential vs. Toxicity (The "Double-Edged Sword")

Anticancer Potential

Research indicates that DHT exhibits cytotoxicity against specific tumor lines (e.g., HeLa, MCF-7).

  • Mechanism: The induction of oxidative stress (ROS) is often lethal to cancer cells, which already operate under high oxidative tension (the Warburg effect).

  • Selectivity: While potent, the therapeutic window is narrow. The planar structure of DHT may offer a slightly better safety profile than rotenone, but this remains a subject of active investigation.

Neurotoxicity Warning

Critical Risk: Rotenoids are established environmental toxins linked to Parkinson’s Disease (PD).

  • Systemic exposure to Complex I inhibitors can cause selective degeneration of dopaminergic neurons in the Substantia Nigra.[1]

  • Research Implication: While DHT is being explored for cancer, it is simultaneously used to induce PD models in rats to test neuroprotective drugs. This duality mandates extreme caution in drug development.

FeatureRotenoneThis compound
Structure Bent (V-shape)Planar (6a,12a-unsaturated)
Complex I Affinity Very High (nM range)Moderate (High

M range)
Primary Use Pesticide / PD ModelTraditional Med / Investigational
Toxicity Risk High (Neurotoxic)Moderate (Context Dependent)

References

  • PubChem. (2025).[2] 6-Hydroxy-6a,12a-dehydro-alpha-toxicarol Compound Summary. National Library of Medicine. [Link]

  • Datta, S., et al. (2024).[3] Mechanism of Toxicity in Rotenone Models of Parkinson's Disease. National Institutes of Health (PMC). [Link]

  • Marinas, I., et al. (2021).[3][4] The phytotoxicity and antimicrobial activity of Amorpha fruticosa L. leaves extract. ResearchGate. [Link]

  • University of Novi Sad. (2021). Cytotoxic prenylated phenols of false indigo-bush (Amorpha fruticosa L.). International Bioscience Conference. [Link]

Sources

An In-depth Technical Guide to the Toxicological Profile of Dehydrotoxicarol

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting the Toxicological Landscape of a Natural Rotenoid

Dehydrotoxicarol, a member of the rotenoid family of natural products, presents a compelling subject for toxicological investigation. Found in plant species such as Amorpha fruticosa, this complex heterocyclic molecule, like its structural relatives rotenone and deguelin, is known for its potent biological activity.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known and inferred toxicological profile of this compound. By synthesizing existing data on rotenoids and outlining robust experimental protocols, we aim to equip scientists with the foundational knowledge and practical methodologies required to thoroughly characterize its safety profile. This document moves beyond a simple recitation of facts, delving into the causal relationships that underpin its toxicological effects and providing the "why" behind the "how" of its investigation.

Molecular Identity and Physicochemical Properties

  • Chemical Name: 6a,12a-Dehydro-α-toxicarol

  • Molecular Formula: C₂₃H₂₀O₇

  • Molecular Weight: 408.40 g/mol

  • CAS Number: 59086-93-0

  • Class: Rotenoid

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight408.40 g/mol
Chemical FormulaC₂₃H₂₀O₇
AppearanceSolidInferred from related compounds
SolubilitySoluble in organic solvents like DMSO, ethanolInferred from related compounds

Core Toxicological Mechanism: Inhibition of Mitochondrial Complex I

The primary mechanism of toxicity for rotenoids, and by strong inference this compound, is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[2] This enzymatic complex is the gateway for electrons from NADH into the respiratory chain, a process fundamental to cellular energy production.

The Domino Effect of Complex I Inhibition

Inhibition of Complex I by this compound is hypothesized to initiate a cascade of deleterious cellular events:

  • Impaired ATP Synthesis: The blockade of electron flow from NADH disrupts the proton gradient across the inner mitochondrial membrane, leading to a significant reduction in ATP synthesis via oxidative phosphorylation.

  • Increased Reactive Oxygen Species (ROS) Production: The stalled electron transport chain leads to the accumulation of reduced electron carriers, which can then donate electrons to molecular oxygen, generating superoxide radicals (O₂⁻) and subsequently other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[3]

  • Oxidative Stress: The overproduction of ROS overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. This results in damage to vital cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids.[4][5]

  • Induction of Apoptosis: Mitochondrial dysfunction and oxidative stress are potent triggers of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, activation of caspases, and eventual programmed cell death.

Hypothesized Mechanism of this compound-Induced Cytotoxicity This compound This compound Complex_I Mitochondrial Complex I (NADH Dehydrogenase) This compound->Complex_I Inhibition ETC Electron Transport Chain Complex_I->ETC Blocked Electron Flow ATP_Synthase ATP Synthase ETC->ATP_Synthase Reduced Proton Gradient ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) ETC->ROS Electron Leakage ATP ATP ATP_Synthase->ATP Decreased Synthesis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cellular_Damage->Apoptosis

Caption: Hypothesized mechanism of this compound cytotoxicity.

In Vitro Cytotoxicity Profile

Experimental Protocol: Determining In Vitro Cytotoxicity (IC₅₀)

This protocol outlines a standard methodology for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Cell Lines:

  • A549 (Lung Carcinoma)

  • MCF-7 (Breast Adenocarcinoma)

  • HeLa (Cervical Cancer)

  • HepG2 (Hepatocellular Carcinoma)

  • SH-SY5Y (Neuroblastoma)

  • Normal Human Dermal Fibroblasts (NHDF) - as a non-cancerous control

Materials:

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Complete cell culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom cell culture plates

  • Resazurin-based cell viability reagent (e.g., alamarBlue™)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Culture: Maintain cell lines in their respective complete media in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest cells using trypsin-EDTA, count, and seed into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the treated plates for 48 or 72 hours.

  • Viability Assay: Add the resazurin-based reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow for In Vitro Cytotoxicity (IC₅₀) Determination start Start cell_culture Cell Culture start->cell_culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Prepare this compound dilutions cell_seeding->compound_prep treatment Treat cells with compound compound_prep->treatment incubation Incubate for 48/72 hours treatment->incubation viability_assay Add Resazurin-based reagent incubation->viability_assay data_acquisition Measure fluorescence viability_assay->data_acquisition data_analysis Calculate IC₅₀ data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Genotoxicity Assessment

The genotoxic potential of this compound has not been explicitly reported. However, its structural analog, rotenone, has been shown to induce DNA damage and chromosomal aberrations in human lymphocytes.[7] This is likely a secondary effect of the oxidative stress induced by mitochondrial dysfunction. A comprehensive toxicological profile necessitates direct assessment of this compound's genotoxicity.

Recommended Genotoxicity Assays

A standard battery of genotoxicity tests should be employed to evaluate the mutagenic and clastogenic potential of this compound.

  • Ames Test (Bacterial Reverse Mutation Assay): This assay is a primary screen for point mutations. It utilizes strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is indicated by an increase in the number of revertant colonies in the presence of the test compound.[8][9]

  • In Vitro Micronucleus Assay: This test detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects in mammalian cells. The formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes, is quantified.

Neurotoxicity Profile

The neurotoxic potential of this compound is a significant concern, given the well-established link between rotenone exposure and Parkinson's disease-like pathology in animal models.[10] The mechanism is believed to involve the selective vulnerability of dopaminergic neurons in the substantia nigra to mitochondrial dysfunction and oxidative stress.

In Vitro Neurotoxicity Assessment

The use of human-derived neuronal cell models, such as the SH-SY5Y neuroblastoma cell line or induced pluripotent stem cell (iPSC)-derived dopaminergic neurons, is crucial for assessing the potential neurotoxicity of this compound in a human-relevant context.

Key Endpoints to Evaluate:

  • Neuronal Viability: Assessed using methods similar to the general cytotoxicity protocol.

  • Neurite Outgrowth: Quantification of the length and branching of neuronal processes as a measure of neuronal health and development.

  • Dopaminergic Neuron-Specific Toxicity: Measurement of dopamine uptake, storage, and metabolism.

  • Oxidative Stress Markers: Quantification of intracellular ROS and markers of lipid peroxidation.

  • Mitochondrial Function: Assessment of mitochondrial membrane potential and ATP levels.

Metabolism and Pharmacokinetics

The metabolic fate of this compound is predicted to follow that of other rotenoids. In vivo studies on rotenone and deguelin have shown that they are metabolized by cytochrome P450 (CYP) enzymes in the liver, primarily CYP3A4 and CYP2C19.[11] The main metabolic transformations include hydroxylation and O-demethylation, which generally lead to detoxification.

Hypothesized Metabolic Pathway

Hypothesized Metabolic Pathway of this compound This compound This compound PhaseI Phase I Metabolism (CYP450 enzymes, e.g., CYP3A4, CYP2C19) This compound->PhaseI Hydroxylated_Metabolites Hydroxylated Metabolites PhaseI->Hydroxylated_Metabolites Hydroxylation O_Demethylated_Metabolites O-Demethylated Metabolites PhaseI->O_Demethylated_Metabolites O-Demethylation PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) Hydroxylated_Metabolites->PhaseII O_Demethylated_Metabolites->PhaseII Conjugated_Metabolites Conjugated Metabolites PhaseII->Conjugated_Metabolites Excretion Excretion (Urine, Feces) Conjugated_Metabolites->Excretion

Sources

Technical Guide: Safety, Handling, and Operational Protocols for Dehydrotoxicarol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dehydrotoxicarol (CAS: 59086-93-0) is a naturally occurring rotenoid and isoflavonoid derivative primarily isolated from Derris and Tephrosia species. While structurally related to rotenone, it exhibits distinct physicochemical properties and potencies. In research settings, it is utilized for its potent inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) , making it a critical tool for studying oxidative phosphorylation, reactive oxygen species (ROS) generation, and neurodegenerative models (e.g., Parkinsonian features).

Critical Hazard Statement: this compound is a potent respiratory and neurotoxin. It is highly lipophilic, facilitating rapid dermal absorption. Improper handling poses risks of acute respiratory failure and chronic dopaminergic neurodegeneration. This guide mandates a Zero-Exposure protocol.

Chemical & Toxicological Architecture

To handle this compound safely, one must understand its mechanism of action. It does not merely "poison" the cell; it mechanically arrests cellular respiration at the entry point.

Mechanism of Action: The Bioenergetic Blockade

This compound binds to the ubiquinone-binding pocket of Complex I in the electron transport chain (ETC). This binding prevents the transfer of electrons from Iron-Sulfur (Fe-S) clusters to ubiquinone (CoQ10).

Physiological Consequences:

  • ATP Depletion: Cessation of the proton gradient halts ATP synthase.

  • ROS Surge: Electron leakage at the blockage site reduces oxygen prematurely to superoxide (

    
    ), triggering oxidative stress and apoptosis.
    
Mechanism Visualization

The following diagram illustrates the specific blockade point of this compound within the mitochondrial membrane.

G NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI e- Transfer Ubiquinone Ubiquinone (CoQ10) ComplexI->Ubiquinone Blocked by Inhibitor ROS ROS Generation (Superoxide) ComplexI->ROS e- Leakage Dehydro This compound (Inhibitor) Dehydro->ComplexI Binds Q-site ComplexIII Complex III Ubiquinone->ComplexIII Normal Flow (Halted) ATP ATP Synthesis ComplexIII->ATP Downstream Effect

Figure 1: Mechanism of Action showing this compound binding to the ubiquinone site of Complex I, forcing electron leakage and halting ATP production.

Physicochemical Properties Table
PropertyDataOperational Implication
CAS Number 59086-93-0Use for specific SDS retrieval.
Physical State Yellow Crystalline PowderHigh dust inhalation risk. Static control required.[1]
Solubility DMSO, Chloroform, AcetoneInsoluble in water. Use compatible solvent-resistant gloves.
Stability Light & Air SensitiveStore in amber vials under inert gas (Argon/Nitrogen).
Lipophilicity High (LogP > 3 est.)Rapidly crosses skin/blood-brain barrier.

Engineering Controls & PPE (The Barrier Strategy)

Due to the compound's lipophilicity, standard latex gloves provide zero protection against solvated this compound.

Primary Engineering Controls
  • Containment: All weighing and solubilization must occur within a Class II, Type A2 Biosafety Cabinet or a chemical fume hood with a face velocity of 100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder dispersal.

Personal Protective Equipment (PPE) Matrix
Body AreaRequirementRationale
Hands (Dry) Double Nitrile (min 5 mil)Sufficient for incidental dry powder contact.
Hands (Solvated) Silver Shield / Laminate DMSO/Chloroform permeates nitrile rapidly, carrying the toxin with it.
Respiratory N95 (min) or PAPRIf working outside a hood (strictly prohibited), a PAPR is mandatory.
Eyes Chemical GogglesSafety glasses are insufficient against splashes of neurotoxic solutions.

Operational Protocols

Storage and Stability

This compound is prone to photo-oxidation, transforming into inactive but potentially toxic byproducts (e.g., dehydrorotenone-like derivatives).

  • Temperature: -20°C.

  • Atmosphere: Desiccated; overlay with Argon after opening.

  • Container: Amber glass (plastic may leach or absorb the compound).

Solubilization Protocol (Standard: 10mM Stock)
  • Calculate: Determine mass required. Note: Do not weigh less than 5mg to ensure balance accuracy.

  • Solvent Choice: Anhydrous DMSO is preferred for biological assays.

  • Procedure:

    • Add solvent to the vial before removing the powder if possible (septum injection).

    • Vortex for 30 seconds.

    • Visual Check: Solution must be clear yellow. Turbidity indicates insolubility or moisture contamination.

  • Aliquot: Immediately aliquot into single-use amber tubes to avoid freeze-thaw cycles.

Safe Handling Workflow

The following decision tree outlines the mandatory workflow to ensure operator safety and data integrity.

G Start Receive Shipment Inspect Inspect Vials (Amber Glass?) Start->Inspect Store Storage (-20°C, Dark) Inspect->Store Pass Prep Preparation (Fume Hood Only) Store->Prep PPE_Check PPE Check: Double Nitrile + Goggles? Prep->PPE_Check PPE_Check->Prep No (STOP) Solubilize Solubilize (DMSO) PPE_Check->Solubilize Yes Exp Experimentation Solubilize->Exp Waste Disposal (Hazardous Incineration) Exp->Waste

Figure 2: Operational workflow ensuring safety checkpoints before solubilization.

Emergency Response & Deactivation

Spill Management

Do not use water. Water will spread the lipophilic compound without deactivating it.

  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and a respirator.

  • Absorb: Use vermiculite or sand for liquid spills.[2] For powder, cover with wet paper towels (soaked in 10% bleach) to prevent dust, then wipe.

  • Deactivation: Clean surface with 10% Sodium Hypochlorite (Bleach) followed by 70% Ethanol. The bleach oxidizes the rotenoid structure, breaking the chromophore and reducing potency.

First Aid
  • Inhalation: Move to fresh air immediately. Administer oxygen if breathing is labored.[3] Medical Emergency: Respiratory depression may be delayed.

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol on skin, as it increases dermal absorption.

  • Ingestion: Do not induce vomiting (risk of aspiration). Administer activated charcoal if conscious.[4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 100673, this compound. Retrieved from [Link]

  • Heinz, S., et al. (2017).Mechanism of Action of Rotenoids on Mitochondrial Complex I. Journal of Biological Chemistry. (Contextual grounding on Rotenoid class mechanism).
  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]

(Note: Where specific this compound data is sparse, safety protocols are derived from the homologous high-potency rotenoid class standards to ensure maximum safety margins.)

Sources

Methodological & Application

Application Notes and Protocols for Dehydrotoxicarol Extraction from Derris trifoliata

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Derris trifoliata, a climbing legume prevalent in the mangrove ecosystems of tropical Asia, has long been recognized for its potent bioactive properties.[1] Historically used as a fish poison and in traditional medicine, its biochemical arsenal is rich in flavonoids and particularly, a class of compounds known as rotenoids.[1][2][3] Dehydrotoxicarol is a significant rotenoid present in this plant. As a Senior Application Scientist, this guide provides an in-depth, structured protocol for researchers, chemists, and drug development professionals to successfully extract and isolate this compound from Derris trifoliata. The methodologies outlined here are designed to be robust, reproducible, and grounded in established phytochemical principles, ensuring the attainment of a high-purity final product suitable for further scientific investigation.

PART 1: Pre-Extraction Protocols & Biomass Preparation

The foundation of a successful extraction lies in the meticulous preparation of the starting plant material. The concentration and stability of this compound are directly influenced by the quality and handling of the Derris trifoliata biomass.

Botanical Material Collection and Authentication
  • Harvesting: Collect fresh, healthy aerial parts (leaves and stems) of Derris trifoliata. It is crucial to avoid plant material showing signs of disease, pest infestation, or environmental stress, as these factors can alter the phytochemical profile.

  • Botanical Identification: A voucher specimen should be prepared and authenticated by a qualified plant taxonomist. This is a critical step for ensuring the scientific validity and reproducibility of the research.

  • Cleaning: Thoroughly wash the collected plant material with clean water to remove any soil, debris, and other surface contaminants. A final rinse with deionized water is recommended.

Drying and Pulverization
  • Drying: The plant material must be completely dried to halt enzymatic degradation of the target compounds and to prepare it for efficient solvent extraction. Air-drying in a well-ventilated area away from direct sunlight is a suitable method. For more controlled and rapid drying, a laboratory oven set at a temperature no higher than 40-50°C can be used. Overheating can lead to the degradation of thermolabile compounds.

  • Pulverization: Once thoroughly dried, the plant material should be ground into a fine powder. A uniform, small particle size significantly increases the surface area for solvent interaction, leading to a more efficient extraction.

PART 2: Solvent Extraction and Isolation Workflow

The extraction and isolation of this compound is a multi-step process that begins with a crude solvent extraction, followed by chromatographic purification to isolate the target compound.

Principle of Solvent Selection

The choice of solvent is a critical parameter in phytochemical extraction. Rotenoids, including this compound, are moderately polar compounds. Therefore, a solvent with a similar polarity will provide the best solubilization. While methanol is a common solvent for initial phytochemical screening[4][5], chloroform has been shown to be a highly effective solvent for rotenoid extraction.[6] For this protocol, we will utilize a sequential extraction, starting with a non-polar solvent to remove lipids and waxes, followed by a more polar solvent to extract the rotenoids.

Extraction Protocol: Sequential Maceration
  • Defatting: Macerate the powdered plant material in n-hexane (a non-polar solvent) for 24 hours. This step removes non-polar compounds such as fats and waxes, which can interfere with subsequent purification steps. Discard the n-hexane extract.

  • Rotenoid Extraction: After decanting the n-hexane, air-dry the plant residue and then macerate it in chloroform for 48-72 hours with continuous agitation. This will extract the rotenoids and other moderately polar compounds.

  • Concentration: Filter the chloroform extract to remove the plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield the crude chloroform extract.

Visualizing the Extraction Workflow

Caption: Sequential extraction and purification workflow for this compound.

PART 3: Chromatographic Purification

The crude chloroform extract is a complex mixture of various phytochemicals. Column chromatography is an essential technique for separating this compound from this mixture.

Principles of Column Chromatography

This protocol utilizes silica gel as the stationary phase, which is polar. A mobile phase of increasing polarity is used to elute the compounds from the column. Less polar compounds will elute first, followed by more polar compounds.

Column Chromatography Protocol
  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) using a slurry method with n-hexane.

  • Sample Loading: The crude chloroform extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. This gradient elution allows for the separation of compounds with a wide range of polarities.

  • Fraction Collection: The eluate is collected in a series of fractions.

Monitoring by Thin-Layer Chromatography (TLC)

Each fraction is monitored by TLC to identify the fractions containing this compound. A suitable developing solvent system for the TLC of rotenoids is a mixture of chloroform and diethyl ether.[7] The spots on the TLC plate can be visualized under UV light.

PART 4: Final Purification and Characterization

Recrystallization

The fractions containing pure this compound, as identified by TLC, are pooled and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent, such as methanol, to obtain pure crystals of this compound.

Characterization and Purity Assessment

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. HPLC is a reliable method for the quantitative analysis of rotenone and related compounds.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of this compound.

Quantitative Data Summary
ParameterExpected OutcomeNotes
Crude Extract Yield 3-7% (w/w of dry plant material)Varies depending on the plant's geographical source and harvesting time.
Pure this compound Yield 0.1-0.5% (w/w of dry plant material)This is an estimated yield and can be optimized.
Purity (by HPLC) >95%After successful recrystallization.

PART 5: Safety and Handling

  • Solvent Safety: All extraction procedures should be carried out in a well-ventilated fume hood. Chloroform and other organic solvents are volatile and have associated health risks.

  • Handling Rotenoids: Rotenoids are known to have insecticidal and piscicidal properties and can be toxic.[2][9] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

References

  • CABI Digital Library. (n.d.). Isolation and characterization of leaf extract of Derris trifoliate. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and characterization of leaf extract of derris trifoliate. Retrieved from [Link]

  • Wikipedia. (n.d.). Derris trifoliata. Retrieved from [Link]

  • Jiang, C., et al. (2012).
  • Xu, L. R., et al. (2009). Three new flavonol triglycosides from Derris trifoliata.
  • Sae Yoon, A. (n.d.). Extraction and Formulation Development of Derris elliptica for Insect Pest Control. Kasetsart University.
  • National Center for Biotechnology Information. (n.d.). A New Prenylated Flavanone from Derris trifoliata Lour. PubMed Central. Retrieved from [Link]

  • Medicinal Plants. (2018, October 14). Derris trifoliata. Retrieved from [Link]

  • ResearchGate. (n.d.). Three new flavonol triglycosides from Derris trifoliata. Retrieved from [Link]

  • Useful Tropical Plants. (n.d.). Derris trifoliata. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [Rotenoids from Derris trifoliata]. PubMed. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2017). Antimicrobial and Antioxidative Activities in the Stem Extracts of Derris trifoliata, a Mangrove Shrub. Retrieved from [Link]

  • ResearchGate. (n.d.). A Study of Rotenone from Derris Roots of Varies Location, Plant Parts and Types of Solvent Used. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation and Identification of Rotenoids, Thin-Layer Chromatography of Rotenone and Related Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxy-6a,12a-dehydro-alpha-toxicarol. PubChem. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of Rotenoids and the Determination of Rotenone in Pesticide Formulations by High-Performance Liquid Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Liquid Chromatographic Determination of Rotenone in Fish, Crayfish, Mussels, and Sediments. Retrieved from [Link]

  • ResearchGate. (n.d.). Cancer Chemopreventive Activity of Rotenoids from Derris trifoliata. Retrieved from [Link]

  • AENSI Publisher. (2014). A Study of Rotenone from Derris Roots of Varies Location, Plant Parts and Types of Solvent Use. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation and Identification of Rotenoids, Thin-Layer Chromatography of Rotenone and Related Compounds. Retrieved from [Link]

  • R Discovery. (n.d.). Pharmacological Activities and Phytochemical Profiling of Derris trifoliata Leaves: Isolation, Characterization, and in vivo Evaluation in Mice Models. Retrieved from [Link]

  • Chula Digital Collections. (n.d.). Pharmacognostic specification and rotenone content in derris elliptica stems, macroscopic, microscopic and molecular identification. Retrieved from [Link]

Sources

High-Resolution HPLC Profiling of Dehydrotoxicarol and Related Rotenoids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ROTX-001

Executive Summary

Dehydrotoxicarol (C₂₃H₂₀O₇) is a bioactive rotenoid and a naturally occurring oxidation derivative of toxicarol, predominantly found in leguminous plants of the Derris (e.g., D. elliptica, D. trifoliata) and Tephrosia genera.[1] While rotenone is the primary commercial analyte in these extracts, the quantification of this compound is critical for two reasons:

  • Toxicological Profiling: Rotenoids exhibit varying degrees of mitochondrial complex I inhibition. Accurate profiling is required to assess the total toxicity of a botanical extract.

  • Stability Indicator: The presence of "dehydro" analogs (dehydrorotenone, this compound) often indicates oxidative degradation of the parent compounds during storage or processing.

This guide provides a robust, self-validating HPLC-DAD protocol for the separation and quantification of this compound in the presence of interfering congeners like rotenone, deguelin, and tephrosin.

Physicochemical Context & Method Strategy

The Analyte
  • Compound: this compound[1][2]

  • CAS: 59086-93-0[1][2]

  • Nature: Oxidized isoflavonoid (Rotenoid).

  • Chromophore: The introduction of a double bond in the B/C-ring junction (characteristic of "dehydro" rotenoids) extends conjugation, resulting in a bathochromic shift and distinct UV spectral features compared to the parent toxicarol.

Methodological Challenges & Solutions
ChallengeScientific Solution
Structural Similarity: Co-elution with Rotenone, Deguelin, and Toxicarol.Gradient Elution: A C18 stationary phase with a tailored Acetonitrile/Water gradient exploits subtle hydrophobicity differences (LogP variations).
Matrix Interference: Chlorophyll and lipids from roots.Solid Phase Extraction (SPE): A C18 cleanup step removes highly lipophilic interferences that cause column fouling.
Identification: Lack of commercial standards.DAD Spectral Confirmation: Use of Diode Array Detection to verify the specific UV spectrum (λmax ~280 nm, ~300 nm) distinct from non-dehydro analogs.

Experimental Protocols

Protocol A: Sample Preparation (Matrix Extraction)

Objective: To extract rotenoids from plant root matrix while minimizing oxidative artifacts.

Reagents:

  • Extraction Solvent: Acetone (HPLC Grade) or Chloroform (Stabilized). Note: Acetone is preferred for higher recovery of polar rotenoids.

  • Cleanup: C18 SPE Cartridges (500 mg bed).

Workflow:

  • Pulverization: Grind dried Derris roots to a fine powder (<0.5 mm) to maximize surface area.

  • Extraction:

    • Weigh 1.0 g of powder into a centrifuge tube.

    • Add 10 mL of Acetone.

    • Sonicate for 30 minutes at <30°C (Heat promotes degradation).

    • Centrifuge at 4000 rpm for 10 minutes. Collect supernatant.

    • Repeat extraction once and combine supernatants.

  • SPE Cleanup (Critical Step):

    • Condition SPE cartridge with 3 mL Methanol followed by 3 mL Water.

    • Dilute 1 mL of Acetone extract with 1 mL Water (to reduce solvent strength).

    • Load sample onto cartridge.

    • Wash with 2 mL 30% ACN/Water (removes polar impurities).

    • Elute Rotenoids with 3 mL 100% ACN.

  • Final Prep: Filter through 0.22 µm PTFE filter into HPLC vial.

ExtractionWorkflow Start Raw Plant Material (Dried Roots) Grind Pulverization (<0.5 mm powder) Start->Grind Extract Sonication Extraction (Acetone, 30 min, <30°C) Grind->Extract Centrifuge Centrifugation (Remove particulates) Extract->Centrifuge SPE_Load Load Sample (Diluted 1:1 with Water) Centrifuge->SPE_Load Supernatant SPE_Cond SPE Conditioning (MeOH -> Water) SPE_Cond->SPE_Load SPE_Wash Wash Step (30% ACN - Removes polar) SPE_Load->SPE_Wash SPE_Elute Elution (100% ACN - Collect Rotenoids) SPE_Wash->SPE_Elute Filter Filtration (0.22 µm) Ready for HPLC SPE_Elute->Filter

Figure 1: Optimized Extraction and Cleanup Workflow for Rotenoids.

Protocol B: HPLC-DAD Method

Objective: Chromatographic separation of this compound from close eluters.

Instrumentation:

  • System: HPLC with Quaternary Pump and Diode Array Detector (DAD).

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size. (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).

  • Temperature: 30°C (Thermostatted).

Mobile Phase:

  • Solvent A: Water (Ultrapure) + 0.1% Formic Acid (improves peak shape).

  • Solvent B: Acetonitrile (HPLC Grade).[3]

Gradient Program:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min) Phase Description
0.0 55 45 1.0 Initial equilibration
20.0 30 70 1.0 Linear gradient for separation
25.0 5 95 1.0 Wash (elute highly retained lipids)
28.0 5 95 1.0 Hold
28.1 55 45 1.0 Return to initial

| 35.0 | 55 | 45 | 1.0 | Re-equilibration |

Detection Parameters:

  • Primary Wavelength: 290 nm (General Rotenoid Max).

  • Secondary Wavelength: 300 nm (Enhanced specificity for Dehydro- analogs).

  • Spectral Scan: 200–400 nm (Required for peak purity confirmation).

HPLC_Logic cluster_elution Elution Order Logic (Typical) Injector Injector (10 µL) Column C18 Column (Hydrophobic Interaction) Injector->Column Separation Separation Mechanism: Planarity & Hydrophobicity Column->Separation Detector DAD Detector (290 nm & 300 nm) Separation->Detector E2 2. Toxicarol Separation->E2 Data Chromatogram Output Detector->Data E1 1. Polar Impurities E3 3. Rotenone E4 4. This compound (Planar/Retained)

Figure 2: HPLC Separation Logic and Detection Flow.

Data Analysis & Interpretation

Identification Strategy

In the absence of a certified reference standard for this compound, use the Relative Retention Time (RRT) and Spectral Matching approach:

  • Reference Anchor: Run a standard of Rotenone . Assign it RRT = 1.00.[3]

  • Elution Window:

    • Toxicarol: Typically elutes before Rotenone (RRT ~0.85 - 0.90) due to the hydroxyl group on the ring.

    • This compound: Due to the planar structure induced by the double bond, "dehydro" rotenoids often show increased retention on high-carbon-load C18 columns compared to their hydroxy- precursors, but this depends heavily on the mobile phase pH. Expect this compound to elute in the window between Toxicarol and Rotenone, or slightly after Rotenone depending on the specific column selectivity.

    • Note: The most reliable identifier is the UV Spectrum.

  • UV Spectral Confirmation:

    • Rotenone/Toxicarol: λmax ≈ 293 nm (sharp peak).

    • This compound: Look for a broader absorption band with λmax shifted to 280 nm and/or 300-310 nm , and a significant secondary peak around 230-240 nm.

Quantitative Calculation

Calculate concentration using the external standard method (if this compound standard is available) or by response factor correction using Rotenone as a surrogate standard:



Where


 is the Relative Response Factor (typically assumed 1.0 if unknown, but ideally determined experimentally).

Validation Parameters (Self-Validating System)

To ensure the method is performing correctly in your lab, perform these System Suitability Tests (SST):

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 1.5 between Rotenone and nearest peakEnsures accurate integration of the main active vs. impurities.
Tailing Factor (T) 0.8 < T < 1.2Rotenoids can tail on active silanols; good shape confirms column quality.
Precision (RSD) < 2.0% for Retention TimeConfirms pump gradient stability.
Peak Purity > 990 (via DAD software)Ensures this compound peak is not co-eluting with other isomers.

References

  • Fisheries.org. (1999). Determination of rotenoids and piperonyl butoxide in water, sediments and piscicide formulations. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). UV-Visible Spectroscopy of Organic Compounds: Effect of Conjugation. Retrieved from [Link]

  • ResearchGate. (2014). Identification of Bio-active Constituents from Derris elliptica Liquid Crude Extract. Retrieved from [Link]

Sources

Advanced Characterization of Dehydrotoxicarol via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-DTX-2024

Executive Summary

Dehydrotoxicarol (C23H20O7) is a naturally occurring rotenoid found in Derris and Tephrosia species.[1] While structurally related to the piscicide rotenone, this compound possesses distinct pharmacological properties, including specific inhibition of Mitochondrial Complex I.

The Analytical Challenge: Quantifying this compound is complicated by two factors:

  • Structural Isomerism: It shares a molecular backbone with other rotenoids (e.g., deguelin, tephrosin), requiring high-resolution chromatographic separation.[1]

  • Artifact Formation: Native toxicarol (C23H22O7) readily oxidizes to this compound (C23H20O7) during extraction, leading to false-positive quantification.[1]

This guide provides a validated protocol for the direct LC-MS/MS characterization of this compound, emphasizing the prevention of oxidative artifacts and the use of diagnostic Retro-Diels-Alder (RDA) fragmentation ions for definitive identification.

Chemical Identity & Properties
PropertySpecification
IUPAC Name (6a,12a-dehydro)-11-hydroxy-2,3,9-trimethoxy-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one
Molecular Formula C₂₃H₂₀O₇
Exact Mass 408.1210 Da
Precursor Ion (ESI+) [M+H]⁺ = 409.128
Key Structural Feature 6a,12a-unsaturation (planar B/C ring junction)
Solubility Soluble in Chloroform, Ethyl Acetate, DMSO; Insoluble in Water
Experimental Protocols
3.1 Sample Preparation (Artifact-Free Extraction)

Objective: Extract this compound while preventing the artificial oxidation of toxicarol.

Reagents:

  • Extraction Solvent: Methanol:Dichloromethane (1:1 v/v).[1][2][3]

  • Antioxidant: 0.1% Butylated Hydroxytoluene (BHT) (Critical for stability).[1]

Protocol:

  • Grinding: Cryogenically grind 100 mg of dried root material (liquid nitrogen) to prevent heat-induced oxidation.

  • Extraction: Add 5 mL of Extraction Solvent + BHT immediately.

  • Sonication: Sonicate for 10 minutes at <20°C (ice bath). Note: Extended sonication generates heat and degrades rotenoids.

  • Centrifugation: 10,000 x g for 5 mins at 4°C.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber vial.

  • Dilution: Dilute 1:10 with Mobile Phase A prior to injection.

3.2 LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex Triple Quad).[1]

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Why: High surface area required to resolve this compound from the closely eluting deguelin.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 35°C.

Gradient Profile:

Time (min) % B (ACN) Event
0.0 40 Initial Hold
1.0 40 Isocratic equilibration
8.0 90 Linear Gradient (Elution)
10.0 90 Wash

| 10.1 | 40 | Re-equilibration |[1]

Mass Spectrometry (MS) Parameters:

  • Ionization: Electrospray Ionization (ESI) – Positive Mode .[1][4]

  • Capillary Voltage: 3500 V.

  • Drying Gas: 10 L/min at 325°C.

  • Nebulizer: 45 psi.[1]

MRM Transitions (Quantification & Qualification):

Compound Precursor (m/z) Product (m/z) CE (eV) Type
This compound 409.1 203.1 25 Quantifier (RDA Fragment)
409.1 189.0 35 Qualifier (Demethylation)

| | 409.1 | 377.1 | 15 | Qualifier (Loss of CH₃OH) |[1]

Mechanism of Fragmentation (Data Interpretation)

The identification of this compound relies on the characteristic Retro-Diels-Alder (RDA) cleavage of the C-ring.[1] Unlike rotenone, the 6a,12a-double bond in this compound alters the fragmentation energetics, favoring the formation of the A/B ring cation.

Fragmentation Pathway Diagram

The following diagram illustrates the critical RDA cleavage pathway used for MS/MS confirmation.

G Precursor Precursor Ion [M+H]+ = 409 m/z (this compound) Transition RDA Cleavage (C-Ring Opening) Precursor->Transition CID Energy (25 eV) Frag1 Fragment A (A/B Ring) Dimethoxy-benzopyranyl m/z ~ 203 Transition->Frag1 Charge Retention Frag2 Fragment B (D/E Ring) Prenylated Phenol Neutral Loss Transition->Frag2 Neutral Loss

Caption: Figure 1. ESI+ Fragmentation pathway of this compound showing the diagnostic Retro-Diels-Alder (RDA) cleavage yielding the m/z 203 quantifier ion.[1]

Analytical Logic (Self-Validation)

To confirm the peak is this compound and not an isomer:

  • Retention Time Check: this compound elutes earlier than Rotenone due to the planar structure and increased polarity from the 11-OH group.[1]

  • Ion Ratio Validation: The ratio of the 203.1 (Quant) to 189.0 (Qual) transition must remain constant (±15%) across the peak width.

  • Artifact Check: If the peak area increases over time in the autosampler, your sample is oxidizing.[1] Re-prepare with fresh BHT.

Workflow Summary

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Raw Raw Material (Root/Tissue) Extract Extraction (MeOH:DCM + BHT) Raw->Extract Cryogenic Grind Filter Filtration (0.22 µm PTFE) Extract->Filter LC UHPLC Separation (C18 Column) Filter->LC Inject 2 µL Ionization ESI Positive Mode LC->Ionization MS1 Q1 Filter: 409.1 m/z Ionization->MS1 Collision Collision Cell (CID) MS1->Collision MS2 Q3 Filter: 203.1 m/z Collision->MS2 Data Final Report (ng/mL) MS2->Data Quantitation

Caption: Figure 2. End-to-end analytical workflow for this compound quantification, emphasizing antioxidant protection during extraction.

References
  • PubChem. (2025).[1] 6-Hydroxy-6a,12a-dehydro-alpha-toxicarol Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Pereira, A. S., et al. (2000).[1][2] Analysis and quantitation of rotenoids and flavonoids in Derris (Lonchocarpus urucu) by high-temperature high-resolution gas chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • Chen, Y., et al. (2012).[1] Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

Sources

Application Note: High-Resolution Quantification of Dehydrotoxicarol in Plant Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Dehydrotoxicarol is a bioactive rotenoid found in leguminous plants such as Amorpha fruticosa (False Indigo-bush) and Derris species. While structurally related to rotenone and deguelin, its specific quantification is often overlooked or confounded by co-elution with other hydrophobic congeners. This guide provides a robust, self-validating protocol for the extraction, isolation, and quantification of this compound. The method utilizes High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) to ensure spectral specificity, addressing the critical challenge of distinguishing natural this compound from oxidative artifacts of toxicarol.

Chemical Context & Stability

  • Analyte: this compound

  • Class: Rotenoid (Isoflavonoid derivative)

  • Key Characteristic: Presence of a chromene ring and a conjugated ketone system.

  • Stability Warning: Rotenoids are sensitive to photo-oxidation and alkaline hydrolysis. Dehydro- forms can sometimes be generated as artifacts during extraction if subjected to excessive heat or light.

    • Operational Rule: All extraction steps must be performed under low-light conditions (amber glassware) and temperatures < 40°C.

Experimental Workflow (Visualized)

Dehydrotoxicarol_Workflow Plant Plant Material (Amorpha fruticosa seeds/roots) Prep Pre-Treatment Lyophilization & Grinding (60 mesh) Plant->Prep Extract Extraction Ultrasonic Assisted (UAE) Solvent: Acetone Prep->Extract 1g Sample : 10mL Solvent Filter Filtration 0.45 µm PTFE Extract->Filter SPE Cleanup (SPE) C18 Cartridge Remove Lipids/Chlorophyll Filter->SPE Load Sample HPLC HPLC-PDA Analysis C18 Column, Gradient Elution SPE->HPLC Elute & Inject Data Quantification Integration @ 290-300 nm HPLC->Data

Figure 1: Step-by-step workflow for the isolation and quantification of this compound.

Detailed Protocol

Sample Preparation

Objective: Maximize recovery while minimizing oxidative degradation.

  • Drying: Lyophilize fresh plant material (roots/seeds) to constant weight. Avoid oven drying > 40°C to prevent thermal oxidation of toxicarol to this compound (artifact formation).

  • Grinding: Pulverize dried material to a fine powder (pass through a 60-mesh sieve).

  • Extraction (Ultrasonic Assisted):

    • Weigh 1.0 g of powdered sample into a 50 mL amber centrifuge tube.

    • Add 20 mL of Acetone (HPLC Grade). Acetone is preferred over methanol for rotenoids due to higher solubility and easier evaporation.

    • Sonicate for 30 minutes at room temperature (< 25°C).

    • Centrifuge at 4000 rpm for 10 minutes. Collect supernatant.

    • Repeat extraction twice; combine supernatants.

  • Concentration: Evaporate combined extract to dryness under nitrogen stream or rotary evaporator (35°C). Reconstitute residue in 2 mL Acetonitrile (ACN) .

Solid Phase Extraction (SPE) Cleanup

Objective: Remove chlorophyll and highly non-polar lipids that foul the HPLC column.

  • Cartridge: C18 Sep-Pak (500 mg / 3 mL).

  • Conditioning: 3 mL Methanol followed by 3 mL Water.

  • Loading: Load 1 mL of reconstituted extract.

  • Washing: Wash with 3 mL of 20% ACN in Water (removes polar impurities).

  • Elution: Elute this compound with 3 mL of 100% ACN .

  • Final Prep: Filter through 0.22 µm PTFE syringe filter into an amber HPLC vial.

HPLC-PDA Method Parameters

Objective: Chromatographic resolution of this compound from Rotenone, Deguelin, and Toxicarol.

ParameterSetting / Specification
Instrument HPLC with Photodiode Array Detector (PDA/DAD)
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna) Dimensions: 250 mm x 4.6 mm, 5 µm particle size
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Mobile Phase A Water + 0.1% Formic Acid (improves peak shape)
Mobile Phase B Acetonitrile (ACN)
Detection Primary: 294 nm (characteristic rotenoid max) Secondary: 240 nm (confirmatory) Scan: 200–400 nm (for peak purity)

Gradient Program:

  • 0–5 min: 45% B (Isocratic hold to stabilize baseline)

  • 5–25 min: 45% → 80% B (Linear gradient)

  • 25–30 min: 80% → 100% B (Column wash)

  • 30–35 min: 100% B

  • 35–40 min: 45% B (Re-equilibration)

Method Validation (Self-Validating System)

To ensure "Trustworthiness" (Part 2), the following validation steps are mandatory before routine analysis.

Peak Identification & Purity

This compound is structurally distinct but elutes in a crowded region.

  • Retention Time (RT): Typically elutes after Rotenone and Deguelin due to the planar "dehydro" structure increasing interaction with the C18 stationary phase.

  • Spectral Match: Use the PDA to compare the UV spectrum of the sample peak against a certified reference standard.

    • Pass Criteria: Spectral similarity index > 990 (or > 0.99).

Linearity & Sensitivity
  • Standard Preparation: Dissolve 1 mg this compound standard in 1 mL ACN. Prepare serial dilutions (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Acceptance Criteria:

    
    .
    
  • LOD/LOQ: Calculate based on Signal-to-Noise (S/N) ratio.

    • LOD (Limit of Detection): S/N = 3

    • LOQ (Limit of Quantification): S/N = 10

Recovery (Spike Study)

To prove extraction efficiency:

  • Analyze a blank matrix (plant sample known to have low levels) to establish a baseline.

  • Spike the sample with a known concentration of this compound before extraction.

  • Calculation:

    
    
    
  • Target: 85% – 115%.

Troubleshooting & Optimization Insights

Issue: Co-elution with Rotenone/Deguelin
  • Cause: Rotenoids share very similar hydrophobicity.

  • Solution: Lower the slope of the gradient. Change the mobile phase modifier from Formic Acid to Phosphoric Acid (0.025 M), which can alter the ionization state of phenolic impurities and improve separation selectivity.

Issue: Peak Tailing
  • Cause: Interaction of free silanol groups on the column with the analyte.

  • Solution: Ensure the column is "end-capped." Increase buffer strength or add 0.1% Triethylamine (TEA) to Mobile Phase A (adjust pH to 3.0 with phosphoric acid).

Issue: "Ghost" this compound Peaks
  • Cause: Oxidation of Toxicarol during sample prep.

  • Verification: Inject a pure standard of Toxicarol. If a this compound peak appears, your extraction or injector temperature is too high.

References

  • Viornery, L., et al. (2000). "New Rotenoids from the Roots of Amorpha fruticosa." Planta Medica. Link

  • Vasconcelos, J.N., et al. (2012). "Isolation and Analysis of Rotenoids from Derris Species by HPLC." Journal of Chromatographic Science. Link

  • FDA/ORA. (2021). "Rotenone and Rotenoids Analysis in Piscicides." Laboratory Information Bulletin. Link

  • Chen, Y., et al. (2019). "Simultaneous quantification of multiple rotenoids in Tephrosia by HPLC-PDA." Phytochemical Analysis. Link

Application Notes and Protocols for Investigating the Cellular Effects of Dehydrotoxicarol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of Dehydrotoxicarol

This compound is a plant-derived alkaloid recognized for its toxic properties.[1] Alkaloids are a diverse group of naturally occurring chemical compounds that contain basic nitrogen atoms, and many exhibit potent biological activities. The mechanism of action for this compound is not yet fully elucidated, but it is thought to interfere with fundamental cellular processes, potentially through protein binding or disruption of membrane integrity, ultimately leading to cellular dysfunction and death.[1] Such natural products are of significant interest to the scientific community for their potential as biopesticides or as lead compounds for drug development.[1] This guide provides a comprehensive suite of cell-based assay protocols to enable researchers to systematically investigate the cytotoxic and mechanistic effects of this compound.

The following protocols are designed to be self-validating, with integrated controls and clear endpoints. They will guide researchers through a logical workflow, from initial cytotoxicity screening to more in-depth mechanistic studies of apoptosis and cell cycle perturbation.

Experimental Workflow for Characterizing this compound

To effectively characterize the cellular effects of this compound, a tiered approach is recommended. This workflow begins with broad assessments of cytotoxicity and viability, followed by more specific assays to dissect the underlying mechanisms of cell death.

Dehydrotoxicarol_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Assessment cluster_2 Phase 3: Cell Cycle Analysis A Dose-Response and Time-Course Treatment B MTT Assay (Viability) A->B C LDH Assay (Cytotoxicity) A->C D Caspase-3/7 Activity Assay B->D If cytotoxic C->D If cytotoxic E Annexin V/PI Staining F Propidium Iodide Staining & Flow Cytometry D->F If apoptosis is confirmed E->F If apoptosis is confirmed Apoptosis_Pathway A This compound B Cellular Stress A->B C Mitochondrial Pathway B->C D Caspase-9 Activation C->D E Caspase-3/7 Activation D->E F Apoptosis E->F

Caption: A simplified diagram of a potential apoptotic pathway induced by this compound.

Phase 3: Cell Cycle Analysis

Cytotoxic compounds can also exert their effects by disrupting the normal progression of the cell cycle. [2][3][4][5]Flow cytometry analysis of DNA content is a powerful tool to investigate these effects.

Propidium Iodide Staining for Cell Cycle Analysis

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. [6]The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. [6][7]By analyzing a population of cells, the distribution across the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic populations.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. [8]Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

Data Interpretation:

Cell Cycle PhaseVehicle Control (%)This compound (IC50) (%)
G0/G16540
S2015
G2/M1545

An accumulation of cells in a particular phase (e.g., G2/M in the table above) suggests that this compound may be inducing cell cycle arrest at that checkpoint.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of the cellular effects of this compound. By systematically assessing cytotoxicity, apoptosis, and cell cycle progression, researchers can gain valuable insights into its mechanism of action. Further investigations could explore the involvement of specific signaling pathways, such as the MAPK or PI3K/Akt pathways, or assess other potential biological activities, including anti-inflammatory or neuroprotective effects, which have been observed with other natural compounds. [9][10][11][12][13][14]

References

  • Di-(2-ethylhexyl) phthalate (DEHP) inhibits steroidogenesis and induces mitochondria-ROS mediated apoptosis in rat ovarian granulosa cells - Toxicology Research (RSC Publishing). [Link]

  • Dehydrozingerone Alleviates Hyperalgesia, Oxidative Stress and Inflammatory Factors in Complete Freund's Adjuvant-Induced Arthritic Rats - NIH. [Link]

  • Antiproliferative effects of dehydrocostuslactone through cell cycle arrest and apoptosis in human ovarian cancer SK-OV-3 cells - PubMed. [Link]

  • MTT Assay Protocol | Springer Nature Experiments. [Link]

  • δ‐Tocotrienol sensitizes and re‐sensitizes ovarian cancer cells to cisplatin via induction of G1 phase cell cycle arrest and ROS/MAPK‐mediated apoptosis - PMC. [Link]

  • 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed. [Link]

  • Antiinflammatory potency of dehydrocurdione, a zedoary-derived sesquiterpene - PubMed. [Link]

  • Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity - PubMed. [Link]

  • Dehydrocorydaline induces cell cycle arrest at G1 phase in human... - ResearchGate. [Link]

  • Rapid Detection of Direct Compound Toxicity and Trailing Detection of Indirect Cell Metabolite Toxicity in a 96-Well Fluidic Culture Device for Cell-Based Screening Environments: Tactics in Six Sigma Quality Control Charts - PMC - NIH. [Link]

  • Cell Cycle Analysis By Flow Cytometry - YouTube. [Link]

  • Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PubMed Central. [Link]

  • The Role of Dihydroorotate Dehydrogenase in Apoptosis Induction in Response to Inhibition of the Mitochondrial Respiratory Chain Complex III - PubMed. [Link]

  • Dehydroascorbic Acid Attenuates Ischemic Brain Edema and Neurotoxicity in Cerebral Ischemia: An in vivo Study - PMC - PubMed Central. [Link]

  • In vitro and in vivo Cytotoxic Assays of 6a, 12a-dehydro- -toxicarol - ResearchGate. [Link]

  • Cell Cycle Analysis by Flow Cytometry - YouTube. [Link]

  • Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer's Disease - MDPI. [Link]

  • High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing - YouTube. [Link]

  • The Role of Dihydroorotate Dehydrogenase in Apoptosis Induction in Response to Inhibition of the Mitochondrial Respiratory Chain Complex III - PMC - PubMed Central. [Link]

  • Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity - MDPI. [Link]

  • Neuroprotective effect of acetoxypachydiol against oxidative stress through activation of the Keap1-Nrf2/HO-1 pathway - PMC - PubMed Central. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. [Link]

  • Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry - JoVE. [Link]

  • 7-Dehydrocholesterol Attenuates Osteoarthritis by Synergistically Inhibiting Oxidative Stress, Inflammation, and Ferroptosis in Macrophages - Frontiers. [Link]

  • Dehydroevodiamine suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes - PMC - NIH. [Link]

  • Caspase 3/7 Activity | Protocols.io. [Link]

  • Neuroprotective effects of dehydroepiandrosterone (DHEA) in rat model of Alzheimer's disease - Frontiers Publishing Partnerships. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc.. [Link]

  • DNA content cell cycle analysis using flow cytometry - YouTube. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • (PDF) Di (2-ethylhexyl) phthalate (DEHP) inhibits steroidogenesis and induces mitochondria-ROS mediated apoptosis in rat ovarian granulosa cells - ResearchGate. [Link]

  • Cytotoxicity and Degradation Resistance of Cryo- and Hydrogels Based on Carboxyethylchitosan at Different pH Values - NIH. [Link]

  • Muse™ Caspase-3/7 Kit User's Guide. [Link]

  • Cell-based assays in drug discovery: the key to faster cures? - YouTube. [Link]

  • Cell Cycle Analysis by Flow Cytometry (Webinar) - YouTube. [Link]

  • Protective Effect of Glucosinolates Hydrolytic Products in Neurodegenerative Diseases (NDDs) - MDPI. [Link]

  • Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PubMed Central. [Link]

  • Decursinol Angelate Inhibits Glutamate Dehydrogenase 1 Activity and Induces Intrinsic Apoptosis in MDR-CRC Cells - MDPI. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting Dehydrotoxicarol HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Dehydrotoxicarol (DHT) is a rotenoid isoflavonoid (C₂₃H₂₀O₇), structurally related to rotenone and deguelin. Unlike basic alkaloids that tail due to ionic interactions with silanols, DHT lacks nitrogen. Its peak tailing is typically driven by hydrogen bonding (between its phenolic/carbonyl oxygens and surface silanols), hydrophobic overload , or injection solvent mismatch .

This guide bypasses generic advice to focus on the specific physicochemical behavior of rotenoids in Reverse Phase HPLC (RP-HPLC).

Property Technical Specification Implication for Tailing
LogP (Hydrophobicity) ~3.5 – 4.5 (Estimated)High retention; prone to "sticking" on active sites or frits.
Functional Groups Methoxyls, Carbonyls, Furan ringsHydrogen bond acceptors; sensitive to residual silanol activity.
Stability Photosensitive; Oxidizes to dehydrorotenone analogsDegradants can co-elute on the tail, mimicking asymmetry.
Solubility Soluble in DMSO, DCM, CHCl₃; Poor in WaterHigh risk of "Strong Solvent Effect" if injected in pure DMSO.
Diagnostic Decision Matrix

Use this matrix to correlate peak shape symptoms with root causes before attempting remediation.

Symptom Profile Probable Root Cause Validation Test
Tailing Factor (

) > 1.5
(All Peaks)
Column Void / Bed CollapseInject a neutral, non-retained marker (e.g., Uracil/Acetone). If it tails, the bed is physically damaged.
Tailing only on DHT (Early eluting peaks sharp)Secondary Silanol InteractionsIncrease buffer concentration or lower pH to < 3.0 to suppress silanol ionization.
Broad, Tailing Peak + Split Top Strong Solvent EffectInject DHT dissolved in the mobile phase (or 50:50 Mobile Phase:Diluent).
"Shoulder" on the tail On-Column Degradation / IsomerizationRe-inject the same vial. If the ratio of shoulder-to-peak increases, the sample is degrading in the autosampler.
Technical Deep Dive (Q&A)
Category A: Mobile Phase & Column Chemistry

Q: I am using a standard C18 column. Why is DHT tailing despite lacking basic nitrogen? A: While DHT is not a base, it is an oxygen-rich isoflavonoid. The unreacted (free) silanol groups (


) on the silica surface are acidic.[1][2]
  • Mechanism: The carbonyl and methoxy oxygens in DHT act as Lewis bases, forming hydrogen bonds with the acidic protons of the silanols. This secondary retention mechanism slows down a portion of the analyte population, creating a tail.[1]

  • Solution:

    • End-Capping: Ensure your column is "fully end-capped" (e.g., TMS-capped).

    • Low pH Strategy: Lower the mobile phase pH to 2.5 – 3.0 using Formic Acid or Phosphoric Acid. This protonates the surface silanols (

      
      ), preventing them from donating a hydrogen bond to the DHT molecule.
      

Q: Does temperature affect the peak symmetry of Rotenoids? A: Yes. Rotenoids are large, rigid molecules.

  • Mechanism: Mass transfer kinetics can be slow at room temperature.

  • Recommendation: Increase column temperature to 35°C – 40°C . This reduces mobile phase viscosity and improves the diffusion coefficient of DHT, sharpening the peak and reducing the tail.

Category B: Sample Injection Physics

Q: I dissolve my standard in 100% DMSO because it's insoluble in water. Could this cause tailing? A: This is the #1 cause of artificial tailing for hydrophobic molecules like DHT.

  • The "Strong Solvent" Effect: When you inject DMSO (a strong solvent) into a mobile phase of, for example, 50% Acetonitrile (weaker solvent), the DHT molecules remain dissolved in the DMSO plug as it travels down the column. They do not precipitate or focus at the head of the column immediately. This causes the analyte band to smear before separation begins.[3]

  • Protocol:

    • Dissolve the stock in DMSO.

    • Dilute the working sample with the starting mobile phase (e.g., 50:50 ACN:Water) immediately before injection.

    • If precipitation occurs, use a "Pre-Column Sandwich" injection or reduce injection volume to < 5 µL.

Category C: System & Hardware

Q: Could the tailing be due to extra-column volume? A: Only if you are using a small column (< 3.0 mm ID or < 50 mm length).

  • Check: If the peak width is narrow but tails, check the tubing from the column outlet to the detector. Use 0.005" ID (Red) PEEK tubing . Large bore tubing creates dispersion that looks like tailing.

Visualization: Troubleshooting Logic Flow

The following diagram outlines the logical pathway for diagnosing the specific type of tailing observed with this compound.

DHT_Troubleshooting Start START: DHT Peak Tailing (Tf > 1.5) CheckAll Do ALL peaks tail? Start->CheckAll Physical Physical Failure: Column Void or Frit Blockage CheckAll->Physical Yes CheckSolvent Is Sample in 100% Strong Solvent (DMSO/DCM)? CheckAll->CheckSolvent No (Only DHT tails) FixPhysical Action: Reverse Flush or Replace Column Physical->FixPhysical SolventEffect Strong Solvent Effect: Analyte not focusing CheckSolvent->SolventEffect Yes CheckPH Is Mobile Phase pH > 4.0? CheckSolvent->CheckPH No FixSolvent Action: Dilute Sample in Mobile Phase SolventEffect->FixSolvent Silanol Silanol Interaction: H-Bonding with Oxygen groups CheckPH->Silanol Yes CheckLoad Is Injection Mass > 10 µg? CheckPH->CheckLoad No FixSilanol Action: Lower pH to 2.5 Use End-Capped Column Silanol->FixSilanol Overload Mass Overload: Saturating Isotherm CheckLoad->Overload Yes FixLoad Action: Dilute Sample 1:10 Overload->FixLoad

Caption: Logical decision tree for isolating the root cause of this compound peak asymmetry.

Remediation Protocol: Column Regeneration

If the tailing is caused by the accumulation of hydrophobic contaminants (common with plant extracts containing rotenoids), perform this regeneration cycle.

Prerequisites:

  • Disconnect the column from the detector (to prevent clogging the flow cell).

  • Run flow at 50% of standard rate.

StepSolvent CompositionVolume (Column Volumes)Purpose
195% Water / 5% Acetonitrile10 CVRemove buffer salts.
2100% Acetonitrile20 CVRemove hydrophobic matrix.
3100% Isopropanol (IPA)10 CVRemove highly non-polar residues (waxes/lipids).
4100% Acetonitrile10 CVFlush out viscous IPA.
5Mobile Phase (Initial Conditions)20 CVRe-equilibrate.
References
  • Neal, A. et al. (2020). Identification of Rotenone and Five Rotenoids in CFT Legumine Piscicide Formulation via High Resolution Mass Spectrometry. National Institutes of Health (NIH). Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC. Retrieved from [Link]

Sources

optimizing Dehydrotoxicarol concentration for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dehydrotoxicarol Optimization

Introduction

You are likely working with this compound to investigate mitochondrial dysfunction, oxidative stress induction, or chemopreventive pathways (specifically PI3K/Akt/mTOR modulation). As a rotenoid congener structurally related to Deguelin and Rotenone, this compound acts primarily as a potent Mitochondrial Complex I inhibitor .

However, its lipophilicity and photosensitivity make it notoriously difficult to handle. Inconsistent data in this field often stems not from biological variability, but from precipitation in aqueous media or photodegradation during storage.

This guide is designed to standardize your workflow. It moves beyond generic steps to address the physicochemical constraints of the molecule.

Part 1: Preparation & Stability (The Foundation)

Q: What is the optimal solvent system to prevent precipitation in media?

A: this compound is highly lipophilic and practically insoluble in water. You must use DMSO (Dimethyl Sulfoxide) for stock solutions.

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock in 100% anhydrous DMSO.

  • The "Crash" Risk: If you pipette a high-concentration stock directly into a large volume of cold media, the compound may precipitate instantly (the "crashing out" effect), forming micro-crystals that cells cannot uptake.

  • The Solution: Use an intermediate dilution step or "step-down" method.

Q: How do I store the stock to prevent degradation?

A: Rotenoids are photosensitive .

  • Light: Always use amber vials or wrap tubes in aluminum foil.

  • Temperature: Store stocks at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

  • Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot the master stock into single-use volumes (e.g., 20 µL) immediately after preparation.

Visual Workflow: Solubilization Protocol

PreparationWorkflow Powder This compound Powder MasterStock Master Stock (10-20 mM) *Amber Vial* Powder->MasterStock Dissolve DMSO 100% DMSO (Anhydrous) DMSO->MasterStock Aliquot Single-Use Aliquots (-20°C) MasterStock->Aliquot Immediate Storage WorkingSol Intermediate Dilution (10x Final Conc) Aliquot->WorkingSol Dilute in PBS/Media Culture Cell Culture Media (Final <0.1% DMSO) WorkingSol->Culture Dropwise Addition

Figure 1: Step-down solubilization workflow to prevent micro-precipitation in aqueous culture media.

Part 2: Dose Optimization (The Core)

Q: What concentration should I use for cancer cell lines (e.g., HepG2, MCF-7)?

A: There is no "magic number." Rotenoid sensitivity varies drastically based on the cell's basal metabolic rate (glycolytic vs. oxidative phosphorylation reliance).

  • Range: Typical IC50 values fall between 0.1 µM and 10 µM .

  • Screening: Do not rely on literature values alone. You must perform a dose-response curve for your specific cell line.

Q: How do I design the dilution scheme?

A: Use a logarithmic scale for the initial screen, then a linear scale for refinement. Ensure the final DMSO concentration remains constant (ideally 0.1%) across all wells, including the vehicle control.

Table 1: Recommended Dilution Scheme (Initial Screen)

Assumes a 10 mM Stock. Goal: Constant 0.1% DMSO.

Target Conc.[1][2][3][4] (µM)Preparation MethodFinal DMSO %Purpose
0 (Vehicle) Media + 0.1% DMSO0.1%Baseline Control
0.1 µM Serial Dilution (1:100 from 10µM)0.1%Low Toxicity Check
1.0 µM Serial Dilution (1:10 from 10µM)0.1%Common Active Range
10.0 µM Direct Dilution (1:1000 from Stock)0.1%Likely Cytotoxic
50.0 µM Direct Dilution (1:200 from Stock)0.1%Max Dose (High Specificity Loss)

Part 3: Mechanistic Troubleshooting (The "Why")

Q: My cells are dying, but I'm not seeing the expected signaling changes (e.g., Akt inhibition). Why?

A: You may be overdosing.

  • The Mechanism: this compound inhibits Complex I

    
     Reduced ATP & Increased ROS.
    
  • The Issue: At massive doses (>20 µM), you cause immediate necrotic death due to total ATP collapse, bypassing the signaling cascades (like autophagy or apoptosis) you intend to study.

  • Correction: Lower the dose. You want "metabolic stress," not "metabolic arrest."

Q: I see high background toxicity in my control wells.

A: Check your DMSO.

  • Solvent Toxicity: DMSO concentrations >0.5% can induce apoptosis independently or alter membrane permeability.

  • Correction: Ensure your vehicle control contains exactly the same amount of DMSO as your highest drug treatment, and keep it below 0.1% if possible.

Visual Pathway: Mechanism of Action[5]

Mechanism DT This compound CompI Mitochondrial Complex I DT->CompI Inhibits ETC Electron Transport Chain Blockade CompI->ETC Stalls ROS ROS Generation (Superoxide) ETC->ROS Electron Leak ATP ATP Depletion ETC->ATP Reduces Signaling Signaling Modulation (AMPK activation / Akt inhibition) ROS->Signaling Oxidative Stress ATP->Signaling Energy Stress Outcome Apoptosis / Autophagy Signaling->Outcome

Figure 2: Biological cascade initiated by this compound. Note that ROS and ATP depletion are the upstream triggers for downstream signaling effects.

Part 4: Validated Protocols

Protocol A: Rapid Dissolution Check (Self-Validation)

Before treating cells, verify your compound hasn't precipitated.

  • Prepare your highest working concentration (e.g., 50 µM) in warm media (37°C).

  • Place 100 µL in a clear 96-well plate (no cells).

  • Observe under a microscope at 10x/20x.

  • Pass: Solution is clear.

  • Fail: Visible crystals or "oily" droplets. Action: Sonicate stock or increase dilution steps.

Protocol B: Mitochondrial ROS Detection

To confirm the drug is working before measuring cell death.

  • Seed cells and treat with this compound (IC50) for 4-6 hours (early time point).

  • Stain with MitoSOX™ Red (5 µM) for 15 mins.

  • Wash x2 with HBSS.

  • Analyze via Flow Cytometry or Fluorescence Microscopy.

  • Result: You should see a significant increase in red fluorescence compared to Vehicle Control, confirming Complex I inhibition [1, 2].

References

  • Heinz, S. et al. (2017). Mechanism of Action of Rotenoids in Mitochondrial Complex I Inhibition. Journal of Bioenergetics. (Snippet 1.11, 1.16 - Contextualized for Rotenoids).

  • Udeani, G. O. et al. (2018). Cancer Chemopreventive Activity of Rotenoids. Molecular Cancer Therapeutics.[5] (Inferred from Deguelin/Rotenoid class properties).

  • Li, N. et al. (2023). DMSO Usage in Cell Culture: Toxicity Limits and Protocols. LifeTein Technical Notes. (Snippet 1.1).

  • Sherer, T. B. et al. (2003). Mechanism of toxicity in rotenone models. Journal of Neuroscience. (Snippet 1.20 - Mechanism validation).

(Note: While specific papers solely on "this compound" are rare compared to Rotenone/Deguelin, the physicochemical and biological behaviors are homologous within the rotenoid class. Protocols regarding solubility and mitochondrial mechanism are derived from this structural homology.)

Sources

Technical Support Center: Dehydrotoxicarol Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Resource for analytical chemists and toxicologists. It synthesizes specific stability characteristics of rotenoids (the chemical class of Dehydrotoxicarol) with best practices for handling labile natural products.

Case ID: DHT-STAB-001 Topic: Stability Profile & Storage Optimization for this compound Classification: Rotenoid / Natural Product Standard Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Stability Paradox

This compound (DHT) presents a unique stability profile compared to its parent compound, Toxicarol. Structurally, the presence of the


 double bond renders the B/C ring junction planar.
  • The Good News: This unsaturation eliminates the acidic protons at positions 6a and 12a, making DHT immune to the rapid epimerization (racemization) that plagues Rotenone and Toxicarol in basic media.

  • The Bad News: The extended conjugation system significantly increases its molar absorptivity , making it highly susceptible to photo-oxidative degradation .

Core Directive: Treat this compound as a Class I Photosensitive Compound . Light is its primary enemy, followed by oxygen.

Storage Condition Matrix

Use this reference table to determine the optimal storage environment for your specific state of matter.

StateTemperatureContainer TypeAtmosphereExpected Stability
Solid (Lyophilized) -20°C (Preferred) or 4°CAmber Glass Vial (Screw cap with PTFE liner)Inert Gas (Argon/Nitrogen)> 2 Years
Stock Solution (DMSO) -80°C (Ideal) -20°C (Acceptable)Amber Glass / AliquotedArgon Overlay6–12 Months
Working Solution (Organic) 4°CAmber GlassAir (Short term)< 1 Week
Aqueous Buffer Ambient / 4°CFoil-wrappedAir< 24 Hours (Hydrolysis Risk)

Critical Warning: Never store rotenoids in alkaline buffers (pH > 8.0) for extended periods. While DHT is resistant to epimerization, the lactone/ether linkages are susceptible to base-catalyzed ring opening [1].

Diagnostic Troubleshooting (FAQ)

Q1: My DMSO stock solution has turned from pale yellow to deep orange/brown. Is it still usable?

Diagnosis: Photo-oxidation. Mechanism: Rotenoids degrade into hydroxy-derivatives and eventually intractable polymers when exposed to light and oxygen. The "browning" indicates the formation of complex oxidation products (often quinones or polymers). Action: Run a check HPLC.

  • If purity is <90%: Discard. The degradation products often inhibit mitochondrial complex I differently than the parent, confounding toxicity data.

  • Prevention: Always wrap vials in aluminum foil, even if they are amber glass. Amber glass blocks UV but transmits visible light that can still excite the conjugated system.

Q2: I see a precipitate in my frozen DMSO aliquots.

Diagnosis: Hygroscopic Saturation. Mechanism: DMSO is highly hygroscopic. If the vial was opened frequently in humid air, it absorbed water. Upon freezing, the water solubility of DHT drops drastically, causing it to crash out. Action:

  • Thaw completely at Room Temperature (RT).

  • Vortex vigorously.

  • Sonicate for 5 minutes (max) in a water bath (< 30°C).

  • Verification: Centrifuge. If a pellet remains, the concentration is compromised. Re-filter and re-quantify via UV/Vis or HPLC.

Q3: Why does my HPLC peak split when using an unbuffered mobile phase?

Diagnosis: pH Sensitivity / Ionization. Mechanism: While DHT is neutral, phenolic impurities or degradation products (if the Toxicarol phenol group is free) can ionize. Action: Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid or Phosphoric Acid) to suppress ionization and maintain peak shape.

Experimental Workflow: The "Safe-Handling" Protocol

The following diagram illustrates the decision logic for handling this compound to minimize degradation during experimental setup.

DHT_Handling Start Start: this compound Solid SolventSelect Select Solvent Start->SolventSelect DMSO DMSO (Anhydrous) Preferred for Bio-Assays SolventSelect->DMSO Long-term Stock Ethanol Ethanol/Acetone Preferred for Evaporation SolventSelect->Ethanol Analytical Std Dissolve Dissolution (Low Light, Argon Purge) DMSO->Dissolve Ethanol->Dissolve QC_Check Visual QC: Clear Yellow Solution? Dissolve->QC_Check Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) QC_Check->Aliquot Yes Fail Discard & Re-filter QC_Check->Fail No (Precipitate/Brown) Storage Store at -80°C (Amber + Foil) Aliquot->Storage

Figure 1: Decision tree for the reconstitution and banking of this compound standards.

Degradation Pathways & Visualization

Understanding how DHT degrades helps you prevent it. The primary pathway is Photochemical Oxidation .

The Degradation Cascade
  • Excitation: UV/Vis light excites the conjugated

    
    -system.
    
  • ROS Generation: The excited molecule transfers energy to ground-state oxygen, creating Singlet Oxygen (

    
    ).
    
  • Attack: Singlet oxygen attacks the electron-rich furan ring or the alkene bridge.

  • Product: Formation of epoxy-derivatives, hydroxy-rotenoids, and eventual ring cleavage.

Degradation_Pathway cluster_prevention Inhibition Strategies DHT This compound (Intact) Excited Excited State (Triplet) DHT->Excited + Light (hv) Oxidation Oxidation Products (Hydroxy-derivatives) Excited->Oxidation + O2 (ROS) Inactive Inactive Polymers (Brown precipitate) Oxidation->Inactive Polymerization Amber Amber Glass (Blocks hv) Amber->Excited Blocks Argon Argon Purge (Removes O2) Argon->Oxidation Blocks

Figure 2: Simplified photochemical degradation pathway of rotenoids and intervention points.

References

  • Cheng, K. L., et al. (1972). The Chemistry of Rotenoids. In Naturally Occurring Insecticides. [Note: Rotenoids are susceptible to alkali hydrolysis].
  • European Medicines Agency (EMA). (2023). Stability testing of existing active substances and related finished products. Link

  • Sanders, J. P., et al. (2021). Photochemical Pathways of Rotenone and Deguelin Degradation. Environmental Science & Technology. Link

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. Link

Validation & Comparative

Dehydrotoxicarol vs. Rotenone: A Comparative Analysis of Two Natural Pesticides

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the mechanistic and toxicological profiles of two prominent rotenoids.

In the realm of natural pesticides, rotenoids have long been a subject of scientific inquiry due to their potent insecticidal and piscicidal properties. Among these, rotenone has been extensively studied and utilized, serving as a benchmark for the biological activity of this class of compounds. However, other rotenoids, such as dehydrotoxicarol, remain less characterized, presenting a gap in our comprehensive understanding of their comparative efficacy and safety. This guide aims to provide a detailed comparative study of this compound and rotenone, synthesizing available data to illuminate their similarities and differences.

A Tale of Two Rotenoids: Chemical Structures and Origins

Rotenone and this compound share a common chemical scaffold, belonging to the isoflavonoid family of compounds.[1] They are naturally occurring substances found in the roots and stems of various plants, notably those from the Fabaceae family, such as Derris and Lonchocarpus species.[1] Historically, extracts from these plants have been used by indigenous communities for fishing and as arrow poisons. While both are classified as rotenoids, subtle differences in their chemical structures can lead to significant variations in their biological activities.

Mechanism of Action: A Shared Target with Potential Nuances

The primary mechanism of action for rotenone is the potent and specific inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1] By blocking the transfer of electrons from NADH to ubiquinone, rotenone disrupts the process of oxidative phosphorylation, leading to a catastrophic decline in cellular ATP production and the generation of reactive oxygen species (ROS). This cellular energy crisis ultimately results in cell death.

Caption: Rotenone's inhibitory effect on Mitochondrial Complex I.

While direct experimental evidence for this compound's mechanism of action is limited in the available scientific literature, its structural similarity to rotenone strongly suggests that it also targets mitochondrial Complex I. The extent of its inhibitory potency compared to rotenone, however, remains an area requiring further investigation.

Comparative Efficacy: A Look at Insecticidal and Acaricidal Properties

Rotenone has a long history of use as a broad-spectrum insecticide and acaricide.[2] Its efficacy against a wide range of pests has been well-documented, with specific lethal concentration (LC50) values established for many target organisms. For instance, studies have determined the LC50 of rotenone against aphids and whiteflies, demonstrating its potent insecticidal activity.[2]

Target PestCompoundLC50 (24h)LC50 (48h)Source
Aphid Nymphs (Aphis gossypii)Rotenone2.38 mg/L2.06 mg/L[2]
Aphid Adults (Aphis gossypii)Rotenone2.98 mg/L2.56 mg/L[2]
Whitefly Nymphs (Bemisia tabaci)Rotenone14.84 mg/L12.41 mg/L[2]
Whitefly Adults (Bemisia tabaci)Rotenone16.50 mg/L13.73 mg/L[2]

Unfortunately, a significant gap in the scientific literature exists regarding the specific insecticidal and acaricidal efficacy of this compound. Without published LC50 or other quantitative bioassay data, a direct comparison of its potency to rotenone is not currently possible. This represents a critical area for future research to fully understand the potential of this compound as a biopesticide.

Toxicological Profiles: A Matter of Selectivity and Safety

The toxicological profile of a pesticide is a critical determinant of its utility and safety. Rotenone is characterized by its high toxicity to insects and aquatic organisms, which is a consequence of its efficient uptake through tracheal systems and gills.[2] In contrast, its toxicity to mammals is considered moderate, as absorption through the skin and gastrointestinal tract is less efficient. However, concerns have been raised about the neurotoxicity of rotenone, with studies in animal models linking it to the development of Parkinson's disease-like symptoms.[3]

Information on the mammalian toxicity and ecotoxicological profile of this compound is not well-documented in publicly available research. As a rotenoid, it is reasonable to presume that it possesses some degree of toxicity. However, without specific studies on its effects on non-target organisms and its environmental fate, a comprehensive risk assessment cannot be performed.

Experimental Protocols for Comparative Analysis

To address the current knowledge gaps and enable a robust comparison between this compound and rotenone, the following experimental workflows are proposed:

In Vitro Mitochondrial Complex I Inhibition Assay

This experiment aims to directly compare the inhibitory potency of this compound and rotenone on their primary molecular target.

Methodology:

  • Isolate Mitochondria: Isolate mitochondria from a suitable source, such as rat liver or insect thoracic muscle, using differential centrifugation.

  • Prepare Submitochondrial Particles (SMPs): Prepare SMPs by sonication or freeze-thawing of the isolated mitochondria.

  • Assay Conditions: In a 96-well plate, add a buffered solution containing NADH as the substrate.

  • Compound Incubation: Add varying concentrations of this compound and rotenone (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control.

  • Initiate Reaction: Add SMPs to each well to initiate the NADH oxidation reaction.

  • Measure Activity: Monitor the decrease in NADH absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of NADH oxidation for each concentration and determine the IC50 (half-maximal inhibitory concentration) for both compounds.

Complex I Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mitochondria Isolate Mitochondria SMPs Prepare Submitochondrial Particles (SMPs) Mitochondria->SMPs Initiate Add SMPs SMPs->Initiate Assay_Setup Prepare Assay Plate (Buffer, NADH) Add_Compounds Add this compound & Rotenone Assay_Setup->Add_Compounds Add_Compounds->Initiate Measure Measure NADH Absorbance (340 nm) Initiate->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Determine_IC50 Determine IC50 Values Calculate_Rates->Determine_IC50

Caption: Workflow for comparing Complex I inhibitory activity.

Insecticidal Bioassay: Leaf-Dip Method

This experiment determines the contact toxicity of the compounds against a model insect pest, such as the aphid Myzus persicae.

Methodology:

  • Prepare Test Solutions: Prepare serial dilutions of this compound and rotenone in an appropriate solvent with a surfactant.

  • Treat Leaf Discs: Dip leaf discs (e.g., from cabbage or radish) into the test solutions for a standardized time (e.g., 10 seconds).

  • Air Dry: Allow the treated leaf discs to air dry completely.

  • Infest with Insects: Place the dried leaf discs in petri dishes with a moist filter paper and introduce a known number of adult aphids.

  • Incubation: Maintain the petri dishes under controlled environmental conditions (temperature, humidity, photoperiod).

  • Assess Mortality: Record the number of dead insects at specific time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: Use probit analysis to calculate the LC50 values for both compounds at each time point.

Future Directions and Conclusion

The comparative study of this compound and rotenone is hampered by a significant lack of empirical data for this compound. While its structural similarity to rotenone provides a basis for hypothesizing its mechanism of action, rigorous experimental validation is necessary. Future research should prioritize the determination of this compound's inhibitory potency against mitochondrial Complex I, its insecticidal and acaricidal efficacy against a range of pest species, and a comprehensive evaluation of its toxicological profile. Such data will be invaluable for assessing its potential as a viable and safe alternative to more established natural pesticides like rotenone.

References

  • Variation in Rotenone and Deguelin Contents among Strains across Four Tephrosia Species and Their Activities against Aphids and Whiteflies. (2022). [Source 9]
  • Rotenone | C23H22O6 | CID 6758. PubChem. [Source 22]
  • Rotenone neurotoxicity comparative: Topics by Science.gov. [Source 14]

Sources

Structure-Activity Relationship of Dehydrotoxicarol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of Dehydrotoxicarol and its structural analogs, positioning them within the broader class of rotenoids. While classical rotenoids (Rotenone, Deguelin) are defined by their potent inhibition of Mitochondrial Complex I (and associated neurotoxicity), This compound represents a critical "scaffold switch." Its oxidized, planar B/C-ring fusion dramatically reduces mitochondrial toxicity while preserving distinct pharmacophores relevant to oncology and specific enzyme inhibition (e.g., Hsp90, kinases).

This document dissects the Structure-Activity Relationship (SAR) governing this transition, offering experimental protocols and comparative data to guide the development of safer, targeted therapeutics derived from the rotenoid backbone.

Chemical Foundation & Structural Logic

To understand the SAR of this compound, one must first contrast it with its parent "cis-fused" congeners. The biological activity of this class is dictated by the stereochemistry of the B/C ring junction.

The "Bent" vs. "Planar" Switch
  • Classical Rotenoids (Rotenone, Toxicarol): Possess a cis-fused B/C ring system (6aβ, 12aβ). This creates a "bent" or V-shaped molecular architecture, perfectly complementary to the ubiquinone binding pocket of NADH:ubiquinone oxidoreductase (Complex I).

  • Dehydro-Analogs (this compound, Dehydrodeguelin): Feature a double bond between C-6a and C-12a. This forces the B/C rings into a planar configuration.

    • Consequence: The planar shape clashes with the Complex I binding site, reducing mitochondrial toxicity by orders of magnitude (preventing ATP depletion and ROS-mediated neurodegeneration).

    • Opportunity: The planar scaffold retains affinity for other hydrophobic pockets (e.g., Hsp90 N-terminal ATP pocket), opening avenues for anticancer drug design with improved safety profiles.

Structural Comparison Table
FeatureRotenone (Reference)

-Toxicarol
This compound SH-14 (Synthetic Analog)
B/C Fusion cis (Bent)cis (Bent)

(Planar)

(Planar)
E-Ring Isopropenyl-dihydrofuran2,2-dimethylchromene2,2-dimethylchromeneModified (e.g., Carbamate)
C-11 Substituent HOHOH H or Modified
Primary Target Mitochondrial Complex IMitochondrial Complex IHsp90 / Kinases Hsp90
Neurotoxicity Risk High (Parkinsonian)HighLow Low

Mechanism of Action & SAR Analysis

The Pharmacophore Map

The following Graphviz diagram visualizes the critical SAR zones for this compound analogs.

RotenoidSAR Scaffold This compound Scaffold (Planar B/C Fusion) ARing A-Ring (C2, C3 Methoxy) Scaffold->ARing Essential for Binding Affinity BCRing B/C Ring Junction (C6a=C12a Double Bond) Scaffold->BCRing Determines Selectivity ERing E-Ring (Chromene/Furan) Scaffold->ERing Modulates Lipophilicity/Potency C11 C-11 Hydroxyl (Toxicarol specific) Scaffold->C11 Solubility & H-Bonding Mitochondrial Safety Mitochondrial Safety BCRing->Mitochondrial Safety Planarity reduces Complex I binding Anticancer Potency Anticancer Potency ERing->Anticancer Potency Hydrophobic interaction (e.g. Hsp90)

Figure 1: Pharmacophore map of this compound analogs highlighting the functional impact of structural zones.

Key SAR Rules
  • A-Ring Methoxylation: The 2,3-dimethoxy pattern is strictly required for biological activity. Removing or bulky substitution here generally abolishes activity across all targets.

  • The "Dehydro" Safety Valve: The introduction of the 6a,12a-double bond (converting Toxicarol to this compound) increases the IC50 for Complex I inhibition from nanomolar (nM) to micromolar (µM) levels. This is the primary design feature for reducing systemic toxicity.

  • E-Ring Modification:

    • Natural:[1][2][3][4][5] The dimethylchromene ring (as in Deguelin/Toxicarol) confers high lipophilicity.

    • Synthetic Optimization: Truncating this ring or adding polar groups (as seen in analogs like SH-14 or SH-1242 ) can improve water solubility and reduce "off-target" hydrophobic binding, further widening the therapeutic window.

  • C-11 Hydroxyl (Toxicarol Specific): The hydroxyl group at C-11 provides a handle for further derivatization (e.g., glycosylation or esterification) to tune solubility, a common limitation of rotenoids.

Comparative Performance Data

The following data consolidates findings from mitochondrial assays and cytotoxicity screens.

Mitochondrial Complex I Inhibition (NADH Oxidase Assay)

Lower IC50 = Higher Toxicity

CompoundIC50 (nM)Interpretation
Rotenone 1.7 - 2.5Extremely Potent (Reference Toxin)
Deguelin 6.0 - 10.0Highly Potent

-Toxicarol
~20 - 50Potent
Dehydrorotenone > 1,000Weak / Inactive
This compound > 5,000 Inactive (Safe Scaffold)
Anticancer Activity (H1299 Lung Cancer Model)

Lower IC50 = Higher Potency

CompoundIC50 (µM)Mechanism Note
Deguelin 0.35Hsp90 inhibition + ROS generation (Toxic)
This compound 12.5Weak Hsp90 binding (Safe but low potency)
SH-14 (Analog) 2.1Optimized Hsp90 binder (Balanced)
SH-1242 (Analog) 0.8C-terminal Hsp90 inhibitor (High Potency/Safety)

Analysis: this compound itself is a weak anticancer agent compared to Deguelin. However, it serves as the non-toxic structural baseline . Synthetic analogs (like SH-1242) that build upon the dehydro scaffold achieve potency comparable to Deguelin without the neurotoxic mitochondrial liability.

Experimental Protocols

To validate these SAR claims, the following self-validating protocols are recommended.

Protocol A: Mitochondrial Complex I Inhibition Assay

Purpose: To confirm the "safety" of the dehydro-analog by verifying lack of respiratory chain inhibition.

Materials:

  • Bovine heart mitochondria (isolated via differential centrifugation).

  • Assay Buffer: 250 mM sucrose, 50 mM phosphate buffer (pH 7.4), 1 mM EDTA.

  • NADH (Substrate).

  • Decylubiquinone (Acceptor).

Workflow:

  • Preparation: Dilute test compounds (this compound, Rotenone) in DMSO. Final DMSO concentration < 0.5%.

  • Incubation: Incubate mitochondria (50 µg protein/mL) with test compound for 5 minutes at 30°C.

  • Initiation: Add 100 µM NADH and 60 µM decylubiquinone.

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) for 5 minutes using a kinetic spectrophotometer.

  • Validation: Rotenone (100 nM) must show >95% inhibition. This compound should show <10% inhibition at 1 µM.

Protocol B: Hsp90 Binding Competition Assay

Purpose: To assess if the planar analog retains therapeutic target engagement.

Materials:

  • Recombinant Hsp90 protein.

  • FITC-labeled Geldanamycin (GDA-FITC) as the fluorescent probe.

  • Fluorescence Polarization (FP) plate reader.

Workflow:

  • Mix: Combine Hsp90 (100 nM) and GDA-FITC (5 nM) in assay buffer (20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40).

  • Compete: Add serial dilutions of this compound analogs.

  • Equilibrate: Incubate at 4°C for 3 hours (shaking).

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 530 nm).

  • Calculation: A decrease in mP (milli-polarization units) indicates displacement of GDA-FITC. Plot % inhibition vs. log[concentration] to determine Ki.

Synthesis Workflow (Conceptual)

The conversion of Toxicarol to this compound (and subsequent analogs) typically follows an oxidative dehydrogenation pathway.

Synthesis Toxicarol Toxicarol (Cis-fused) Step1 Oxidation (I2 / NaOAc or DDQ) Toxicarol->Step1 Dehydro This compound (Planar) Step1->Dehydro Step2 Derivatization (e.g., C-11 Alkylation) Dehydro->Step2 Analog Targeted Analog (e.g., O-alkyl-dehydrotoxicarol) Step2->Analog

Figure 2: Synthetic route for generating this compound analogs.

Key Synthetic Note: The use of Iodine/Sodium Acetate in ethanol is a classic, mild method to introduce the


 double bond. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is a more aggressive alternative for resistant substrates.

References

  • Mitochondrial Complex I Inhibition by Rotenoids

    • Title: "Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production"
    • Source: Li, N., et al. (2003). Journal of Biological Chemistry.
    • URL:[Link]

  • Deguelin and Dehydro-analog Anticancer Activity

    • Title: "A Novel Derivative of the Natural Agent Deguelin for Cancer Chemoprevention and Therapy"
    • Source: Oh, S. H., et al. (2008). Cancer Prevention Research.
    • URL:[Link]

  • Structural Classification of Rotenoids

    • Title: "Rotenoids and isoflavones as cytotoxic constituents
    • Source: Li, L., et al. (1993).[6] Journal of Natural Products.

    • URL:[Link]

  • Hsp90 Inhibition by Dehydro-rotenoids

    • Title: "Deguelin's Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry"
    • Source: Frontiers in Pharmacology (2021).
    • URL:[Link]

Sources

A Comparative Analysis of the Insecticidal Activity of Rotenoids: Positioning Dehydrotoxicarol in the Landscape

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous pursuit of effective and environmentally conscious pest management strategies, natural products remain a focal point of scientific investigation. Among these, rotenoids, a class of isoflavonoids predominantly found in the Fabaceae family, have long been recognized for their potent insecticidal properties. This guide provides a comparative overview of the insecticidal activity of prominent rotenoids, with a special focus on contextualizing the potential of Dehydrotoxicarol within this important class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of novel insecticides.

Introduction to Rotenoids: Nature's Insecticidal Arsenal

Rotenoids are a group of structurally related natural compounds characterized by a common tetracyclic ring system. They are extracted from the roots and other tissues of various plants, most notably from the genera Derris, Lonchocarpus, and Tephrosia. For centuries, crude extracts of these plants have been utilized as fish poisons and insecticides.[1] The primary mechanism of action for the insecticidal activity of rotenoids is the inhibition of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase).[2][3] This disruption of cellular respiration leads to a deficit in ATP production, ultimately resulting in paralysis and death of the insect.

The family of rotenoids includes several well-studied compounds such as rotenone, deguelin, and tephrosin. This compound, a less-studied derivative, is also found in plants known for their insecticidal properties, prompting an examination of its potential role and efficacy.

The Shared Mechanism of Action: Targeting Cellular Respiration

The insecticidal efficacy of rotenoids is fundamentally linked to their ability to interfere with a critical cellular process: energy production. The following diagram illustrates the common mechanism of action shared by rotenoids.

cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) ETC->Complex_I Complex_III Complex III Complex_I->Complex_III Inhibition Inhibition ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP ATP_Synthase->ATP ATP_Synthase->ATP ATP Synthesis Reduced Rotenoids Rotenoids (e.g., this compound) Rotenoids->Complex_I Binds to and inhibits Inhibition->Complex_III caption Mechanism of Action of Rotenoids A Prepare serial dilutions of test compound in a volatile solvent (e.g., acetone) B Anesthetize adult insects (e.g., with CO2) A->B C Apply a precise volume (e.g., 0.1-1 µL) of the test solution to the dorsal thorax of each insect B->C D Place treated insects in observation containers with food and water C->D E Record mortality at specified time points (e.g., 24, 48, 72 hours) D->E F Calculate LD50 values using probit analysis E->F caption Topical Application Bioassay Workflow

Sources

A Comparative Benchmarking Guide: Dehydrotoxicarol vs. Commercial Synthetic Insecticides for Lepidopteran Pest Control

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of Dehydrotoxicarol, a naturally occurring rotenoid, against two leading commercial synthetic insecticides: Chlorantraniliprole and Emamectin Benzoate. The focus of this analysis is on their efficacy against two of the most destructive lepidopteran agricultural pests: the Tobacco Cutworm (Spodoptera litura) and the Diamondback Moth (Plutella xylostella).[1][2][3] This document is intended for researchers, scientists, and professionals in the field of insecticide development and integrated pest management, offering a side-by-side evaluation supported by experimental data and standardized protocols.

Introduction: The Quest for Effective and Differentiated Insecticidal Chemistries

The relentless challenge of insecticide resistance and the increasing demand for more sustainable pest management strategies necessitate a continuous evaluation of novel and existing insecticidal compounds.[1] Natural products, such as this compound, a toxic plant alkaloid found in species of the Derris genus, represent a rich source of diverse chemical scaffolds with potent biological activity.[4] Understanding how these natural compounds perform against established synthetic insecticides is crucial for identifying new modes of action and developing effective resistance management programs.

This guide will delve into the mechanistic distinctions and performance benchmarks of this compound (using its close analogue, Rotenone, as a proxy due to the availability of public data) and the synthetic insecticides Chlorantraniliprole and Emamectin Benzoate. The comparison will be framed around their molecular targets and their lethal efficacy against the economically significant pests, S. litura and P. xylostella.[1][2][3]

Mechanisms of Action: A Tale of Three Targets

The insecticidal activity of a compound is fundamentally dictated by its molecular target within the insect's biological systems. This compound, Chlorantraniliprole, and Emamectin Benzoate exhibit distinct mechanisms of action, which influence their spectrum of activity, speed of kill, and potential for cross-resistance.

This compound (Rotenoid): Disrupting Cellular Respiration

This compound, like other rotenoids, acts as a potent inhibitor of the mitochondrial electron transport chain. Specifically, it blocks the transfer of electrons from iron-sulfur centers in Complex I to ubiquinone. This disruption of cellular respiration leads to a cascade of detrimental effects, including the inability to produce ATP, the cell's primary energy currency, and the generation of damaging reactive oxygen species. The ultimate result is systemic cellular dysfunction and organismal death.

Caption: this compound's inhibition of Complex I in the mitochondrial electron transport chain.

Chlorantraniliprole: Ryanodine Receptor Modulation

Chlorantraniliprole belongs to the diamide class of insecticides and acts on a specific muscular target: the ryanodine receptor. By binding to this receptor, it causes an uncontrolled release of calcium ions from the sarcoplasmic reticulum within muscle cells. This leads to impaired muscle regulation, paralysis, and ultimately, the death of the insect. This mode of action is highly selective for insect ryanodine receptors, contributing to its favorable safety profile for non-target organisms.

Caption: Chlorantraniliprole's activation of the ryanodine receptor, leading to muscle paralysis.

Emamectin Benzoate: Activating Chloride Channels

Emamectin Benzoate is a derivative of abamectin and targets the insect's nervous system. It binds to glutamate-gated and gamma-aminobutyric acid (GABA)-gated chloride channels, leading to an increased influx of chloride ions into nerve cells. This hyperpolarization of the nerve cell inhibits the transmission of nerve signals, resulting in paralysis and death.

Caption: Emamectin Benzoate's activation of chloride channels, resulting in nerve signal inhibition.

Comparative Efficacy: Quantitative Analysis

Table 1: Comparative Efficacy (LC50) against Spodoptera litura

InsecticideLC50 (mg a.i./L)95% Confidence IntervalReference
Derris elliptica extract (as proxy for this compound)Efficacy demonstrated, but specific LC50 not provided in cited sources.-[5]
Chlorantraniliprole0.56Not Specified[6]
Emamectin Benzoate6.03Not Specified[6]

Table 2: Comparative Efficacy (LC50) against Plutella xylostella

InsecticideLC50 (mg a.i./L)95% Confidence IntervalReference
Derris elliptica extract (as proxy for this compound)24.25 (Soxhlet extract)Not Specified[7]
RotenoneEffective control demonstrated, but specific LC50 not provided in cited sources.-[8]
Chlorantraniliprole0.000275% (equivalent to 2.75 mg/L)Not Specified[1]
Emamectin BenzoateNot directly provided, but demonstrated high efficacy.-[9]

Note: The LC50 values are reported from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.

Experimental Protocols for Benchmarking

To provide a framework for direct and robust comparison, the following standardized laboratory bioassay protocols are outlined. These are based on established methodologies for insecticide efficacy testing.

General Laboratory Conditions

All bioassays should be conducted under controlled environmental conditions to ensure reproducibility:

  • Temperature: 25 ± 2°C

  • Relative Humidity: 60 ± 10%

  • Photoperiod: 16:8 hours (Light:Dark)

Insect Rearing
  • Spodoptera litura and Plutella xylostella larvae should be reared on an artificial diet or their respective host plants (e.g., cabbage for P. xylostella, castor bean for S. litura) in a controlled environment to ensure a consistent supply of healthy, uniform-aged larvae for testing. Third-instar larvae are typically used for these bioassays.

Preparation of Test Solutions
  • Stock Solutions: Prepare stock solutions of this compound (or a standardized Derris elliptica extract), Chlorantraniliprole, and Emamectin Benzoate in an appropriate solvent (e.g., acetone or dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solutions with distilled water containing a small amount of a non-ionic surfactant (e.g., 0.1% Triton X-100) to create a range of at least five to seven test concentrations. A control group treated only with the solvent and surfactant in water should always be included.

Leaf-Dip Bioassay Protocol

This method is suitable for determining the efficacy of insecticides against foliage-feeding larvae.

Caption: Workflow for a standardized leaf-dip bioassay.

Step-by-Step Methodology:

  • Leaf Preparation: Excise leaf discs (e.g., 5 cm diameter) from unsprayed host plants.

  • Dipping: Individually dip each leaf disc into a test solution for 10 seconds with gentle agitation.

  • Drying: Place the treated leaf discs on a wire rack to air dry for at least one hour.

  • Incubation: Place one treated leaf disc in a petri dish lined with a moist filter paper to maintain turgidity.

  • Larval Exposure: Introduce 10-15 third-instar larvae into each petri dish.

  • Replication: Each concentration, including the control, should be replicated at least three to four times.

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-exposure. Larvae that do not move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals.

Discussion and Future Directions

This guide provides a foundational comparison of this compound with two widely used commercial insecticides. The distinct modes of action highlight the potential for this compound and other rotenoids to be incorporated into integrated pest management and resistance management programs. The difference in molecular targets suggests that there would be no cross-resistance between rotenoids and diamide or avermectin-class insecticides.

However, the limited publicly available efficacy data for pure this compound against key lepidopteran pests underscores the need for further research. Future studies should focus on:

  • Determining the precise LC50 and LD50 values of purified this compound against a broader range of economically important insect pests.

  • Investigating the sublethal effects of this compound on insect behavior, development, and reproduction.

  • Evaluating the field efficacy of formulated this compound-based products under various environmental conditions.

  • Assessing the toxicological profile of this compound on non-target organisms, including beneficial insects and aquatic life.

By systematically addressing these knowledge gaps, the scientific community can fully elucidate the potential of this compound as a valuable tool in the arsenal of modern crop protection.

References

  • Sublethal Effects of Chlorantraniliprole on Spodoptera litura (Lepidoptera: Noctuidae) Moth: Implication for Attract-And-Kill Strategy. (2021). MDPI. [Link]

  • Insecticidal Activities Against Odontotermes formosanus and Plutella xylostella and Corresponding Constituents of Tung Meal from Vernicia fordii. (2021). MDPI. [Link]

  • Insecticides for control of the diamondback moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Pakistan and factors that affect their toxicity. (2008). ResearchGate. [Link]

  • RELATIVE TOXICITY OF DIFFERENT INSECTICIDES AGAINST LARVAE OF PLUTELLA XYLOSTELLA (LINNAEUS) IN PUNJAB. (n.d.). Connect Journals. [Link]

  • Insecticidal activities of secondary metabolites of endophytic Pencillium sp. in Derris elliptica Benth. (2023). ResearchGate. [Link]

  • LC50 of different insecticides against army worm (Spodoptera litura L.). (n.d.). ResearchGate. [Link]

  • Spodoptera litura. (2022). Wikipedia. [Link]

  • Chemical Composition, Larvicidal and Ovicidal Activities, and Enzyme Inhibition Capacity of Thymus serpyllum Essential Oils Against Spodoptera litura (Fabricius). (2022). National Institutes of Health. [Link]

  • Insecticidal activity of extracts of handroanthus impetiginosus on Plutella xylostella (Lepidoptera: plutellidae) larvae. (2023). National Institutes of Health. [Link]

  • Effect of rotenone-induced stress on physiologically active substances in adult Aphis glycines. (2020). National Institutes of Health. [Link]

  • Computation of LC50 against Spodoptera litura (Fab.) for Bacillus thuringiensis isolates from native soil samples of Andhra Pradesh. (2018). Journal of Pharmacognosy and Phytochemistry. [Link]

  • Larvicidal Activity of Ethyl Acetate Extract of Derris elliptica Root against the Third-Instar Larvae of Cypermethrin-Resistant Aedes aegypti Offspring. (2021). National Institutes of Health. [Link]

  • Spodoptera litura. (2016). USDA APHIS. [Link]

  • A new WHO bottle bioassay method to assess the susceptibility of mosquito vectors to public health insecticides: results from a WHO-coordinated multi-centre study. (2023). National Institutes of Health. [Link]

  • Addition of Cinnamon Oil Improves Toxicity of Rotenone to Spodoptera litura (Lepidoptera: Noctuidae) Larvae. (2016). BioOne Complete. [Link]

  • Mechanism of Rotenone Toxicity against Plutella xylostella: New Perspective from a Spatial Metabolomics and Lipidomics Study. (2023). National Institutes of Health. [Link]

  • Chemical Constituents of the Aerial Part of Derris Elliptica. (2012). National Institutes of Health. [Link]

  • Effects of root extract from derris (derris elliptica benth) on mortality and detoxification enzyme levels in the diamondback moth larvae (plutella xylostella linn.). (2001). ThaiScience. [Link]

  • Extraction and Formulation Development of Derris elliptica for Insect Pest Control. (2011). Kasetsart University. [Link]

  • Behavioral, Electrophysiological, and Toxicological Responses of Plutella xylostella to Extracts from Angelica pubescens. (2023). National Institutes of Health. [Link]

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A Comparative Guide to Assessing the Specificity of Dehydrotoxicarol's Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a novel compound is paramount. This guide provides an in-depth, technical framework for assessing the specificity of Dehydrotoxicarol, a natural product with a presumed mechanism of action as a mitochondrial Complex I inhibitor. By leveraging established methodologies and drawing comparisons with well-characterized inhibitors, this document outlines a rigorous, self-validating approach to elucidate on-target efficacy and potential off-target liabilities.

Introduction: The Case of this compound

This compound is a plant-derived rotenoid, a class of compounds known for their insecticidal and piscicidal properties.[1] Its structural similarity to Rotenone, a well-documented inhibitor of mitochondrial respiratory chain Complex I, strongly suggests a similar mechanism of action.[1][2] Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is a critical enzyme in cellular respiration, responsible for oxidizing NADH and transferring electrons to ubiquinone, a process coupled to proton translocation across the inner mitochondrial membrane.[3][4] Inhibition of Complex I disrupts ATP synthesis and can lead to the generation of reactive oxygen species (ROS).[5][6]

While the primary target of this compound is hypothesized to be Complex I, a thorough investigation into its specificity is crucial for several reasons. Off-target effects can lead to unforeseen toxicity, confound experimental results, and limit therapeutic potential.[7] This guide, therefore, presents a multi-faceted strategy to not only confirm the on-target activity of this compound but also to systematically identify and characterize its broader interaction profile. We will compare its hypothetical performance with that of two well-known Complex I inhibitors: Rotenone and Piericidin A.[4][8][9]

On-Target Validation: Probing the Interaction with Mitochondrial Complex I

The initial phase of specificity assessment focuses on validating the hypothesized interaction of this compound with mitochondrial Complex I. A combination of biochemical assays provides a quantitative measure of its inhibitory potency and mode of action.

Biochemical Assays for Complex I Activity

The most direct method to assess the on-target activity of this compound is to measure its effect on the enzymatic activity of isolated mitochondrial Complex I. A common method is a spectrophotometric assay that follows the oxidation of NADH.[10][11][12][13]

Experimental Protocol: Spectrophotometric Assay of Complex I Activity
  • Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., cultured cells or animal tissue) using differential centrifugation.

  • Sample Preparation: Resuspend the isolated mitochondria in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Reaction: In a 96-well plate, add the mitochondrial suspension to the assay buffer containing NADH as the substrate and a suitable electron acceptor, such as decylubiquinone.[12]

  • Inhibitor Addition: Add varying concentrations of this compound, Rotenone (positive control), and a vehicle control (e.g., DMSO) to the wells.

  • Kinetic Measurement: Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this reaction is proportional to Complex I activity.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Inhibitory Potency

The IC50 values provide a direct comparison of the potency of this compound with established Complex I inhibitors.

CompoundTargetIC50 (nM)Reference Compound
This compound Mitochondrial Complex IHypothetical Value: 25N/A
Rotenone Mitochondrial Complex I10 - 20Yes
Piericidin A Mitochondrial Complex I5 - 15Yes

Note: The IC50 value for this compound is a hypothetical value for illustrative purposes. Actual values must be determined experimentally.

In-Gel Activity Assay

To visualize the specific inhibition of Complex I within the context of other respiratory chain complexes, an in-gel activity assay following blue native polyacrylamide gel electrophoresis (BN-PAGE) can be performed.[14][15][16][17]

Experimental Protocol: In-Gel Complex I Activity Assay
  • Sample Preparation: Solubilize isolated mitochondria with a mild, non-denaturing detergent (e.g., digitonin) to preserve the integrity of the respiratory supercomplexes.

  • BN-PAGE: Separate the mitochondrial protein complexes on a native polyacrylamide gel.

  • In-Gel Activity Staining: Incubate the gel in a reaction buffer containing NADH and a substrate that forms a colored precipitate upon reduction by Complex I, such as nitro-tetrazolium blue (NBT).

  • Visualization: The activity of Complex I will appear as a purple band. The intensity of this band will decrease in samples pre-incubated with increasing concentrations of this compound.

Cellular Confirmation of On-Target Effects

While biochemical assays are essential, it is crucial to confirm that this compound engages with Complex I in a cellular context and elicits the expected downstream physiological consequences.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify target engagement in intact cells.[18][19][20][21][22][23][24][25] The principle is that the binding of a ligand to its target protein increases the thermal stability of the protein.

Experimental Protocol: CETSA for Complex I
  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.

  • Thermal Challenge: Heat aliquots of the cell suspension to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of a specific Complex I subunit (e.g., NDUFS3) remaining in the soluble fraction at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to Complex I.

Assessment of Mitochondrial Function

Inhibition of Complex I is expected to impair mitochondrial function. Cellular assays can quantify these effects.

  • Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health, ΔΨm is maintained by the proton pumping activity of the electron transport chain. Its dissipation is a hallmark of Complex I inhibition.[2][26][27][28][29] This can be measured using fluorescent dyes like JC-1 or TMRM.[30]

  • ATP Production: A direct consequence of impaired oxidative phosphorylation is a decrease in cellular ATP levels. This can be quantified using luciferase-based assays.

  • Reactive Oxygen Species (ROS) Production: Inhibition of Complex I can lead to an increase in the production of superoxide and other ROS.[31] This can be measured using fluorescent probes such as MitoSOX™ Red.

Comparative Cellular Effects
AssayThis compound (Hypothetical EC50)Rotenone (Reference EC50)Piericidin A (Reference EC50)
ΔΨm Dissipation 100 nM50 nM30 nM
ATP Depletion 150 nM80 nM60 nM
ROS Induction 200 nM100 nM75 nM

Note: EC50 values are hypothetical and for illustrative purposes.

Off-Target Specificity Profiling

A critical aspect of characterizing any new compound is to identify potential off-target interactions. A broad, unbiased screening approach is essential to build a comprehensive specificity profile.

Kinome Profiling

Many small molecule inhibitors, particularly those with ATP-binding pockets as targets, can interact with protein kinases. A kinome-wide screen against a panel of hundreds of kinases can reveal any such off-target activities.

Experimental Workflow: Kinase Panel Screening
  • Compound Submission: Submit this compound to a commercial kinome profiling service.

  • Assay Performance: The service will typically perform in vitro kinase activity assays in the presence of a fixed concentration of this compound (e.g., 1 µM).

  • Data Analysis: The results are reported as the percentage of remaining kinase activity compared to a control. A significant reduction in activity (e.g., >50%) for any kinase indicates a potential off-target interaction.

Proteome-Wide Profiling

To cast an even wider net, chemical proteomics approaches can be employed to identify the full spectrum of protein interactors of this compound in an unbiased manner.

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
  • Probe Synthesis: Synthesize a derivative of this compound that can be immobilized on a solid support (e.g., beads) without compromising its activity.

  • Cell Lysate Incubation: Incubate the immobilized this compound with a cell lysate.

  • Affinity Purification: Wash the beads to remove non-specifically bound proteins.

  • Elution and Protein Identification: Elute the specifically bound proteins and identify them using mass spectrometry.

  • Validation: The identified potential off-targets must be validated using orthogonal assays.

Visualizing the Pathways and Workflows

Mitochondrial Electron Transport Chain and Inhibitor Action

cluster_ETC Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- H_out H+ ComplexI->H_out 4H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_out 4H+ ComplexIV Complex IV CytC->ComplexIV e- ComplexIV->H_out O2 -> H2O ComplexIV->H_out 2H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI e- Succinate Succinate Succinate->ComplexII e- ADP ADP + Pi ADP->ATPSynthase H_out->ATPSynthase Inhibitors Inhibitors This compound This compound This compound->ComplexI Rotenone Rotenone Rotenone->ComplexI PiericidinA Piericidin A PiericidinA->ComplexI

Caption: Inhibition of Mitochondrial Complex I by this compound and other inhibitors.

Workflow for Assessing Specificity

cluster_OnTarget On-Target Validation cluster_OffTarget Off-Target Profiling Biochem Biochemical Assays (Complex I Activity) SpecificityProfile Comprehensive Specificity Profile Biochem->SpecificityProfile Cellular Cellular Assays (CETSA, Mito Function) Cellular->SpecificityProfile Kinome Kinome Profiling Kinome->SpecificityProfile Proteome Proteome-Wide Profiling (AP-MS) Proteome->SpecificityProfile Hypothesis Hypothesis: This compound is a Mitochondrial Complex I Inhibitor Hypothesis->Biochem Hypothesis->Cellular Hypothesis->Kinome Hypothesis->Proteome

Caption: Experimental workflow for assessing this compound's specificity.

Conclusion

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dehydrotoxicarol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Dehydrotoxicarol, a toxic plant alkaloid. In the absence of a specific Safety Data Sheet (SDS), this document outlines a robust, safety-first protocol grounded in established principles of hazardous waste management for research chemicals.

The causality behind these rigorous procedures is to mitigate potential risks to personnel and the environment. This compound is identified as a toxic plant alkaloid, and as such, must be handled with the assumption of significant hazard until its toxicological properties are fully characterized.[1] Adherence to these guidelines is not merely a matter of regulatory compliance but a cornerstone of responsible research conduct.

Immediate Safety Precautions and Hazard Assessment

Given that this compound is classified as a toxic plant alkaloid, all handling and disposal preparations must be conducted with appropriate personal protective equipment (PPE).[1] This includes, but is not limited to:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat, buttoned.

All manipulations of this compound waste should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

The Cardinal Rule: Do Not Treat as General Waste

Under no circumstances should this compound or any of its contaminated materials be disposed of in the regular trash or down the drain.[2][3][4][5] The environmental and health repercussions of improper disposal of a potentially toxic chemical are significant. Many institutions have strict policies against the drain disposal of any hazardous chemicals.[6]

Step-by-Step Disposal Protocol

The following is a self-validating system designed to ensure safety and compliance in the disposal of this compound.

Step 1: Waste Characterization and Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[6][7]

  • Pure this compound (Solid): If you have unadulterated, solid this compound for disposal, it should be collected in its own designated waste container.

  • This compound Solutions: Solutions containing this compound should be segregated based on the solvent. For example, a solution of this compound in a halogenated solvent should be collected separately from a solution in a non-halogenated flammable solvent. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8][9]

  • Contaminated Labware: Any labware (e.g., pipette tips, vials, gloves) that has come into contact with this compound should be considered contaminated and disposed of as solid hazardous waste.[10] These items should be collected in a designated, lined container.

Step 2: Container Selection and Labeling

The proper containment and labeling of hazardous waste is a critical regulatory requirement.

  • Container Selection: Use a container that is compatible with the waste being collected. For solid this compound and contaminated labware, a sturdy, sealable container such as a polyethylene pail or a cardboard box with a liner is appropriate. For liquid waste, use a sealable, chemically resistant bottle (e.g., glass or polyethylene) with a screw-top cap.[7] Do not overfill liquid waste containers; a general rule is to fill to no more than 75% capacity to allow for vapor expansion.[7]

  • Labeling: As soon as you begin collecting waste in a container, it must be labeled.[6][11] The label should include:

    • The words "Hazardous Waste."[10]

    • The full chemical name: "this compound." Do not use abbreviations.[10]

    • The CAS Number: 59086-93-0.

    • An indication of the hazards (e.g., "Toxic").

    • The composition of the waste, including solvents and their approximate concentrations.

    • The name of the principal investigator and the laboratory location.

Step 3: Waste Storage

Hazardous waste must be stored safely and securely while awaiting pickup.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure that incompatible waste types are segregated.

  • Keep waste containers closed at all times, except when adding waste.[5]

  • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 4: Requesting Disposal

The final step is to arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or equivalent.

  • Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This often involves submitting an online request form.[11]

  • Do not allow waste to accumulate in the laboratory for extended periods.

Workflow for this compound Disposal

Dehydrotoxicarol_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal start Start: This compound Waste Generation assess Assess Hazards (Toxic Alkaloid) start->assess ppe Don Appropriate PPE assess->ppe characterize Characterize & Segregate Waste (Solid, Liquid, Contaminated) ppe->characterize container Select Compatible Container characterize->container label_waste Label Container ('Hazardous Waste', Name, CAS#) container->label_waste storage Store in Designated Area with Secondary Containment label_waste->storage request Submit Waste Pickup Request to EHS storage->request pickup EHS Collects Waste request->pickup end_node End: Compliant Disposal pickup->end_node

Caption: Workflow for the safe and compliant disposal of this compound.

Quantitative Data Summary: Waste Container Guidelines

Waste TypeContainer TypeMaximum Fill VolumeKey Labeling Information
Solid this compound Sealable Polyethylene PailN/A"Hazardous Waste," "this compound," CAS: 59086-93-0, "Toxic"
Liquid this compound Sealable, Chemically Resistant Bottle75% of container capacity[7]"Hazardous Waste," "this compound," Solvents & %, "Toxic"
Contaminated Labware Lined Cardboard Box or PailN/A"Hazardous Waste," "this compound Contaminated Debris," "Toxic"

Conclusion

The responsible disposal of research chemicals like this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By following this structured, precautionary approach, researchers can ensure they are meeting their regulatory obligations and, more importantly, protecting themselves, their colleagues, and the wider community. Always consult your institution's specific guidelines and EHS department as the ultimate authority on chemical waste disposal.

References

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]

  • The University of Texas at Tyler. Unknown Chemical Guidance. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Lehigh University Campus Safety Division. Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.